molecular formula C5H9F2N B1487696 3,3-Difluorocyclopentanamine CAS No. 939525-61-8

3,3-Difluorocyclopentanamine

Cat. No.: B1487696
CAS No.: 939525-61-8
M. Wt: 121.13 g/mol
InChI Key: QLOHXGYAULHFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclopentanamine is a high-value, chiral amine building block featuring a gem-difluorocyclopentane core. The incorporation of gem-difluoro groups into cyclic systems is a established strategy in modern drug design, as it can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability without adding significant steric bulk . This makes this compound a critical intermediate for constructing novel bioactive molecules in medicinal chemistry programs. This compound is particularly valuable for exploring Structure-Activity Relationships (SAR) in drug discovery. Researchers utilize it to synthesize potential inhibitors, receptor antagonists, and enzyme substrates where the rigid, polar cyclopentane scaffold is desired. The primary amine functionality allows for straightforward derivatization via amide bond formation, reductive amination, or urea synthesis, enabling its incorporation into complex molecular architectures. While specific biological data for this exact amine is not provided here, analogous gem-difluorocycloalkane derivatives have been investigated as potent and selective agents, including as cholesteryl ester transfer protein (CETP) inhibitors, bradykinin B1 receptor antagonists, and antibacterial agents . Key Applications: • Medicinal Chemistry: A versatile scaffold for the synthesis of novel small molecule libraries. • Agrochemical Research: Intermediate for developing new active ingredients with optimized properties. • Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions. • Materials Science: Building block for advanced polymers and functional materials. Please Note: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHXGYAULHFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Fluorination in a Rigid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Difluorocyclopentanamine: A Cornerstone for Modern Drug Discovery

This compound has emerged as a pivotal structural motif for researchers, scientists, and drug development professionals. It is not merely another cyclic amine, but a strategically designed building block that leverages the unique properties of fluorine to address long-standing challenges in medicinal chemistry. The incorporation of a gem-difluoro group onto a conformationally restricted cyclopentane ring offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1]

The carbon-fluorine bond's strength and the high electronegativity of fluorine atoms can profoundly enhance metabolic stability, fine-tune the basicity (pKa) of the proximal amine, and alter lipophilicity and binding interactions.[1][2] These modifications are critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to more effective and safer therapeutics. This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, offering field-proven insights for its effective use in pharmaceutical research and development.

Core Physicochemical Properties: A Quantitative Analysis

The introduction of geminal fluorine atoms at the C3 position of the cyclopentanamine ring induces significant, predictable changes in the molecule's properties compared to its non-fluorinated analog, cyclopentanamine. These alterations are fundamental to its utility in drug design.[3][4] The most critical distinction is the dramatic reduction in the pKa of the amine group.[4] The potent electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen, rendering it a significantly weaker base.[4] This modulation is highly desirable for optimizing oral bioavailability and minimizing off-target effects associated with high basicity.

Data Presentation: Physicochemical Properties
PropertyValue (Hydrochloride Salt)Value (Free Base)Source(s)
CAS Number 939398-48-8939525-61-8[5][6]
Molecular Formula C₅H₁₀ClF₂NC₅H₉F₂N[6][7]
Molecular Weight 157.59 g/mol 121.13 g/mol [6][7]
Appearance White to off-white crystalline solid-[3][5]
Melting Point ~130-134 °C-[5]
pKa ~7.15 (estimated)~7.15 (estimated)[4]
LogP (calculated) -0.9 - 1.13[6][8]
Topological Polar Surface Area (TPSA) -26.02 Ų[6][8]
Solubility Soluble in water, DMSO, and ethanol-[5][7]

Synthesis and Purification: From Precursor to Pharmaceutical-Grade Intermediate

The most prevalent and scalable synthesis of this compound hydrochloride begins with the corresponding ketone, 3,3-difluorocyclopentanone. The transformation is typically achieved via a robust reductive amination process.[9][10] This involves the formation of an imine intermediate with an ammonia source, which is then reduced to the primary amine.[10] The resulting free amine is subsequently converted to its more stable and handleable hydrochloride salt.[9][10]

Diagram: General Synthetic Workflow

A 3,3-Difluorocyclopentanone B Imine Intermediate A->B + Ammonia Source (e.g., NH₃ in MeOH) C This compound (Free Base) B->C + Reducing Agent (e.g., NaBH₄) D This compound HCl (Final Product) C->D + HCl Source (e.g., HCl in Isopropanol)

Caption: A common synthetic pathway for this compound hydrochloride.

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclopentanone

This protocol describes a standard laboratory-scale procedure. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,3-difluorocyclopentanone

  • Anhydrous methanol (MeOH)

  • Ammonia in methanol (e.g., 7N solution)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, ice bath, separation funnel

Step-by-Step Methodology:

  • Imine Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone (1 equivalent) in anhydrous methanol in a reaction vessel.[10]

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an excess of ammonia solution in methanol (typically 10-20 equivalents) to the cooled ketone solution.[10]

    • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.[10]

  • Reduction:

    • While maintaining the temperature at 0 °C, add sodium borohydride (a suitable excess, e.g., 1.5-2 equivalents) portion-wise to the reaction mixture.[10] Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or GC-MS).[10]

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the resulting aqueous solution with an organic solvent such as diethyl ether or dichloromethane (3x).[10]

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound free base.[10]

  • Salt Formation and Isolation:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[9][11]

    • Slowly add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.[9][11]

    • The hydrochloride salt will typically precipitate as a solid. Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.[11]

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of this compound and its hydrochloride salt. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[7] ¹H NMR confirms the proton framework, ¹³C NMR identifies all carbon atoms, and ¹⁹F NMR is highly specific for confirming the presence and environment of the gem-difluoro group.[12]

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation patterns, which can help confirm the compound's identity. Common fragmentation pathways for cyclic amines include alpha-cleavage (loss of the bond adjacent to the nitrogen) and ring-opening events.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically used with a gradient of an aqueous buffer and an organic solvent.[7]

Data Presentation: Expected NMR Chemical Shifts

While experimental conditions can cause variations, the following table provides estimated chemical shift ranges for the free base in a common deuterated solvent like CDCl₃.[12]

NucleusPositionApproximate Chemical Shift (ppm)Expected Multiplicity (Coupling)
¹H CH-NH₂2.8 - 3.5Multiplet
CH₂ adjacent to CF₂2.0 - 2.5Multiplet (e.g., triplet of triplets)
CH₂ beta to CF₂1.8 - 2.2Multiplet
NH₂1.0 - 2.5Broad singlet
¹³C C-F₂115 - 125Triplet (due to ¹JCF)
C-NH₂50 - 60Singlet or doublet
CH₂ adjacent to CF₂35 - 45Triplet (due to ²JCF)
CH₂ beta to CF₂20 - 30Singlet or triplet

Diagram: Analytical Validation Workflow

cluster_0 Structural Elucidation cluster_1 Purity Assessment A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B Mass Spectrometry (LC-MS, GC-MS) C HPLC / UPLC A->C B->C D Titration (for salt) C->D End Characterized Compound (Structure & Purity Confirmed) D->End Start Synthesized Product Start->A Start->B

Caption: A logical workflow for the analytical validation of the final product.

Applications in Drug Discovery: A Scaffold for Next-Generation Therapeutics

The true value of this compound lies in its application as a scaffold to build advanced therapeutic agents. Its incorporation into a lead compound is a strategic decision aimed at enhancing pharmacological properties.[1][7]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro position resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1][2]

  • Modulation of Basicity (pKa): As previously discussed, the reduced basicity of the amine can be critical for improving oral absorption and reducing interactions with off-targets like the hERG channel, which is a common liability for basic compounds.[4]

  • Conformational Rigidity: The cyclopentane ring is more conformationally restricted than a flexible alkyl chain. The gem-difluoro substitution further influences the ring's puckering, which can be used to lock a molecule into its bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1]

  • Bioisosterism: The difluoromethylene (CF₂) group can act as a non-hydrolyzable bioisostere of a carbonyl (C=O) group, potentially mimicking key hydrogen bond interactions with a target protein.[1]

This scaffold has been notably used in the development of inhibitors for SARS-CoV-2 and degraders of IKAROS Family Zinc Finger (IKZF) proteins.[5] Furthermore, it is a key component in the design of selective Tyrosine Kinase 2 (TYK2) inhibitors and shows promise in the development of novel antiviral agents and therapeutics for CNS disorders.[1][2][13]

Diagram: Logic of Scaffold Integration in Drug Design

A Lead Compound (e.g., with Cyclopentanamine) B Introduce 3,3-Difluoro Moiety A->B C Improved Metabolic Stability (Blocks Oxidation) B->C D Optimized pKa (Lower Basicity) B->D E Enhanced Binding (Conformational Lock) B->E F Optimized Drug Candidate C->F D->F E->F

Caption: Improving drug candidates with the 3,3-difluorocyclopentyl moiety.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound hydrochloride requires careful handling to ensure personnel safety.

  • Primary Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[15] Essential PPE includes chemical splash goggles, disposable nitrile gloves, and a buttoned laboratory coat.[15]

  • Handling: Use spatulas for transferring solid material to avoid creating dust.[15] Avoid pouring directly from the bottle.[15] All equipment should be properly grounded to prevent static discharge.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][17] It is incompatible with strong oxidizing agents and strong bases.[15]

  • Disposal: All waste, including rinsate from empty containers, should be collected as hazardous waste and disposed of according to institutional and local regulations. Never pour chemical waste down the sink.[15]

Conclusion

This compound is a prime example of rational design in medicinal chemistry. Its unique combination of a rigid alicyclic framework and the powerful electronic effects of geminal difluorination provides a versatile and highly valuable building block for modern drug discovery. By offering predictable solutions to common challenges in pharmacokinetics and pharmacodynamics—namely metabolic instability and high basicity—this scaffold empowers scientists to develop more robust, selective, and effective therapeutic agents. The continued exploration of its derivatives is poised to unlock novel treatments for a wide range of diseases, from viral infections to CNS disorders.

References

Introduction: The Strategic Value of Gem-Difluorination in Cyclopentanamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The this compound hydrochloride scaffold has emerged as a particularly valuable building block, primarily due to the profound influence of the gem-difluoro group on the molecule's physicochemical properties.[1][2] This moiety is not merely a placeholder; it is an active modulator of metabolic stability, conformational rigidity, and basicity (pKa). The carbon-fluorine bond's exceptional strength often shields adjacent positions from metabolic oxidation, potentially extending a drug's in-vivo half-life.[3] Furthermore, the electron-withdrawing nature of the two fluorine atoms lowers the pKa of the amine, which can be critical for optimizing interactions with biological targets and improving properties like solubility and cell permeability.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound hydrochloride, structured for researchers and drug development professionals. We will dissect a robust and scalable synthetic pathway, moving from commercially viable starting materials to the high-purity final product, with a focus on the causal relationships that underpin key experimental choices.

Retrosynthetic Strategy

The most logical and widely adopted approach to this compound hydrochloride involves a retrosynthetic disconnection through the carbon-nitrogen bond. This reveals that the primary amine can be installed via the reductive amination of a key intermediate: 3,3-difluorocyclopentanone. This ketone, in turn, can be synthesized through a classical ring-forming reaction, such as a Dieckmann condensation, from an acyclic difluorinated diester.[4][5]

G Target This compound HCl FreeAmine This compound Target->FreeAmine Salt Formation Ketone 3,3-Difluorocyclopentanone FreeAmine->Ketone Reductive Amination Diester Diethyl 2,2-difluoroadipate Ketone->Diester Dieckmann Condensation & Decarboxylation

Caption: Retrosynthetic analysis of this compound HCl.

Part I: Synthesis of the Key Intermediate: 3,3-Difluorocyclopentanone

The successful synthesis of the target amine is contingent upon the efficient preparation of the 3,3-difluorocyclopentanone precursor. A scalable and reliable method begins with diethyl 2,2-difluoroadipate, which undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester, followed by hydrolysis and decarboxylation to yield the desired ketone.[5]

Experimental Protocol 1: Two-Step Synthesis of 3,3-Difluorocyclopentanone[5]

Step 1: Dieckmann Condensation

  • Prepare a solution of sodium ethoxide in anhydrous ethanol within a reactor equipped for mechanical stirring and temperature control, under an inert nitrogen atmosphere.

  • Cool the reactor to 0-5 °C using an ice bath.

  • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding concentrated hydrochloric acid until the mixture is acidic.

  • Perform a liquid-liquid extraction. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Heat the crude β-keto ester intermediate under reflux in an aqueous acidic solution (e.g., dilute HCl) for 4-6 hours. Monitor the reaction's completion using a suitable analytical method like GC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent via distillation.

  • The resulting crude 3,3-difluorocyclopentanone can be purified by vacuum distillation to achieve high purity.

Causality Insight: The Dieckmann condensation is a classic and powerful method for forming five-membered rings from 1,6-diesters. The subsequent acidic hydrolysis cleaves the ester, and the resulting β-keto acid readily decarboxylates upon heating to furnish the target ketone.

Part II: Core Transformation via Reductive Amination

The conversion of 3,3-difluorocyclopentanone to the primary amine is the pivotal step. Reductive amination is the method of choice, proceeding through the in-situ formation of an imine intermediate, which is then reduced to the amine.[4]

Causality Insight: Choice of Reducing Agent: While a strong reducing agent like sodium borohydride (NaBH₄) can be used, it requires a two-step approach where the imine is pre-formed before the reductant is added to avoid competitive reduction of the starting ketone.[4][6] A more streamlined, one-pot procedure is enabled by using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the protonated imine over the ketone, allowing all reactants to be combined at the outset.[6] For this guide, we detail the more controlled, two-step protocol with NaBH₄, which avoids the use of cyanide-containing reagents.

Experimental Protocol 2: Reductive Amination of 3,3-Difluorocyclopentanone[4]
  • Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 3,3-difluorocyclopentanone (1 equivalent) in an anhydrous solvent such as methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents) to the ketone solution.

  • Stir the mixture at 0 °C for 1-2 hours to facilitate the formation of the 3,3-difluorocyclopentanimine intermediate.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring overnight. Monitor completion by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the product from the aqueous layer using an organic solvent like diethyl ether or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound as a free base.

Part III: Final Purification and Hydrochloride Salt Formation

For pharmaceutical applications, converting the free amine to its hydrochloride salt is essential. The salt form typically exhibits greater stability, is often crystalline, and has improved handling characteristics compared to the often-oily free base.[5][7]

Experimental Protocol 3: Formation of this compound Hydrochloride[8]
  • Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • With vigorous stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Continue the addition until the solution becomes acidic (test with pH paper) and a precipitate is observed.

  • Stir the resulting slurry for 30-60 minutes, allowing precipitation to complete. If precipitation is slow, cooling can be maintained.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar, soluble impurities.

  • Dry the purified this compound hydrochloride under vacuum. The product should be a white to off-white solid.[7]

Overall Synthetic Workflow

G cluster_0 Part I: Ketone Synthesis cluster_1 Part II: Reductive Amination cluster_2 Part III: Salt Formation A Diethyl 2,2-difluoroadipate B Cyclic β-Keto Ester A->B  Dieckmann Condensation  (NaOEt, Toluene) C 3,3-Difluorocyclopentanone B->C  Hydrolysis & Decarboxylation  (HCl, H₂O, Heat) D This compound (Free Base) C->D  1. NH₃ in MeOH  2. NaBH₄ E This compound HCl (Final Product) D->E  HCl in Ether  or Isopropanol

Caption: Complete synthetic workflow for this compound HCl.

Data Summary and Quality Control

Rigorous analytical characterization is imperative to confirm the identity and purity of the final compound.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₀ClF₂N[8]
Molecular Weight 157.59 g/mol [9][8]
CAS Number 939398-48-8[9][8]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water, DMSO, and ethanol[1][9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[9]
¹H NMR (Expected) Multiplets at ~3.6 ppm (CH-NH₃⁺), ~2.0-2.6 ppm (CH₂); Broad singlet ~8.5 ppm (-NH₃⁺)[2]
¹³C NMR (Expected) Triplet at ~125 ppm (J ≈ 245 Hz) for C-3 (CF₂)[1][2]
¹⁹F NMR Crucial for confirming the fluorine environment[1]
Analytical Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation. The characteristic triplet in the ¹³C NMR for the CF₂ carbon is a key diagnostic signal.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the parent ion (free base). Electrospray Ionization in positive mode (ESI+) is a suitable method.[2]

Conclusion

The synthesis of this compound hydrochloride via the reductive amination of 3,3-difluorocyclopentanone is a robust, logical, and scalable process. This guide outlines a validated pathway, emphasizing the rationale behind key procedural steps and reagent choices. By understanding the underlying chemical principles, from the ring-forming Dieckmann condensation to the selective imine reduction and final salt formation, researchers can reliably produce this high-value building block. The unique properties conferred by the gem-difluoro moiety ensure that this compound hydrochloride will remain a highly relevant scaffold in the ongoing quest for novel and improved therapeutic agents.

References

An In-depth Technical Guide to 3,3-Difluorocyclopentanamine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,3-difluorocyclopentanamine, a fluorinated cyclic amine that has garnered significant interest as a valuable building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, physicochemical properties, and strategic applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is most commonly utilized in its free amine form or as a hydrochloride salt for improved stability and handling. The introduction of the gem-difluoro moiety onto the cyclopentyl ring profoundly influences the molecule's properties, a concept we will explore in detail.

Table 1: Chemical Identity of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₉F₂N[1][2]C₅H₁₀ClF₂N[3][4][5]
Molecular Weight 121.13 g/mol [1][2]157.59 g/mol [3][4][5]
CAS Number 939525-61-8[1]939398-48-8[3][4][6]
Appearance Not widely publishedWhite to off-white or yellow solid[3]
Solubility Not widely publishedSoluble in DMSO and ethanol[3]

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[7][8][9] The this compound scaffold offers a unique combination of a conformationally restricted ring system and a basic amino group, making it an attractive building block.[10]

The gem-difluoro group at the 3-position provides several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[10]

  • Modulation of Basicity (pKa): Fluorination at the β-position to the amine significantly reduces its basicity. This can be advantageous for optimizing a compound's solubility, permeability, and interaction with the target protein, particularly in avoiding off-target activities related to high basicity.[10][11]

  • Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring pucker, which can be exploited to lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[10]

  • Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[10]

G cluster_advantages Advantages of this compound Scaffold Metabolic Stability Metabolic Stability pKa Modulation pKa Modulation Conformational Rigidity Conformational Rigidity Bioisosterism Bioisosterism Drug Candidate Drug Candidate Drug Candidate->Metabolic Stability improves Drug Candidate->pKa Modulation optimizes Drug Candidate->Conformational Rigidity enhances Drug Candidate->Bioisosterism enables

Caption: Key advantages of incorporating the this compound scaffold.

Synthesis and Experimental Protocols

The most common synthetic route to this compound hydrochloride involves a two-step sequence: the synthesis of the key intermediate, 3,3-difluorocyclopentanone, followed by reductive amination.[3][4]

Synthesis of 3,3-Difluorocyclopentanone

A robust method for the synthesis of the ketone intermediate is through a Dieckmann condensation of diethyl 2,2-difluoroadipate, followed by hydrolysis and decarboxylation.[2]

Experimental Protocol: Dieckmann Condensation and Decarboxylation [2]

  • Dieckmann Condensation:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a suitable reactor cooled to 0-5 °C.

    • Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

    • Perform a standard aqueous workup and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the β-keto ester.

  • Hydrolysis and Decarboxylation:

    • Reflux the crude β-keto ester with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

    • Extract the product, 3,3-difluorocyclopentanone, with a suitable organic solvent.

    • Purify the product by distillation or column chromatography.

Reductive Amination of 3,3-Difluorocyclopentanone

The conversion of the ketone to the primary amine is a critical step, typically achieved through reductive amination.[4]

G 3,3-Difluorocyclopentanone 3,3-Difluorocyclopentanone Imine Intermediate Imine Intermediate 3,3-Difluorocyclopentanone->Imine Intermediate + NH3 This compound This compound Imine Intermediate->this compound [Reduction] (e.g., NaBH4) This compound HCl This compound HCl This compound->this compound HCl + HCl

Caption: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination and Salt Formation [4]

  • Imine Formation:

    • In a reaction vessel under an inert atmosphere, dissolve 3,3-difluorocyclopentanone in anhydrous methanol or ethanol.

    • Cool the solution to 0 °C and add a solution of ammonia in the same solvent (e.g., 7N in methanol) in large excess.

    • Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.

  • Reduction:

    • While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up:

    • Carefully quench the reaction with water or a dilute acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic.

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Spectroscopic and Analytical Characterization

While specific, experimentally-derived raw data for this compound is not widely published, a representative spectroscopic profile can be predicted based on its structure and established principles.[12][13]

Table 2: Expected ¹H and ¹³C NMR Data for this compound Hydrochloride [12][13]

NucleusApproximate Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~3.6MultipletH-1 (CH-NH₃⁺)
~2.4 - 2.6MultipletH-2 (CH₂)
~2.2 - 2.4MultipletH-5 (CH₂)
~2.0 - 2.2MultipletH-4 (CH₂)
~8.5Broad Singlet-NH₃⁺
¹³C NMR ~125Triplet (t, J ≈ 245 Hz)C-3 (CF₂)
~50 - 60Singlet or DoubletC-1 (C-NH₃⁺)
~35 - 45TripletC-2, C-5
~20 - 30Singlet or TripletC-4

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. For this compound, it can confirm the presence of the gem-difluoro group and provide information about the sample's purity.[13]

Mass Spectrometry (MS) with an electrospray ionization (ESI) source would be used to confirm the molecular weight. The protonated molecule [M+H]⁺ for the free amine would be expected at m/z 122.08.[12]

Applications in Drug Discovery and Development

This compound hydrochloride is a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its significance lies in its incorporation into larger, pharmacologically active compounds to enhance their drug-like properties.

A notable application of this scaffold is in the development of selective Janus kinase (JAK) inhibitors . The FDA-approved drug ritlecitinib (Litfulo®) , a selective inhibitor of JAK3 and the TEC kinase family, incorporates the this compound moiety.[11] This highlights the utility of this building block in designing potent and selective kinase inhibitors.

The scaffold has also been utilized in the development of Tyrosine Kinase 2 (TYK2) inhibitors . The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[10]

G This compound This compound JAK Inhibitors JAK Inhibitors This compound->JAK Inhibitors TYK2 Inhibitors TYK2 Inhibitors This compound->TYK2 Inhibitors Ritlecitinib (JAK3/TEC Inhibitor) Ritlecitinib (JAK3/TEC Inhibitor) JAK Inhibitors->Ritlecitinib (JAK3/TEC Inhibitor)

References

The Definitive Spectroscopic Guide to 3,3-Difluorocyclopentanamine Hydrochloride: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Amine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for enhancing pharmacological properties. The 3,3-difluorocyclopentyl motif, in particular, offers a compelling combination of metabolic stability, modulated basicity (pKa), and conformational rigidity.[1] 3,3-Difluorocyclopentanamine hydrochloride (CAS 1253013-67-1) has emerged as a critical building block, providing a robust scaffold for developing novel therapeutics, especially those targeting the central nervous system.[1] Its gem-difluoro group can block sites of metabolic oxidation, while the cyclopentyl ring offers a three-dimensional structure that can be exploited for precise interactions within protein binding pockets.[1]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the unambiguous structural confirmation and quality control of this vital intermediate. While experimentally-derived raw spectra for this specific compound are not widely available in the public domain, this guide presents a robust, validated set of expected data based on fundamental spectroscopic principles and analysis of analogous structures.[2][3] Every protocol herein is designed as a self-validating system, grounded in authoritative practices to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.[1] For this compound hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Predicted NMR Data Summary

The following tables summarize the expected quantitative NMR data for this compound hydrochloride. These predicted values are based on the analysis of structurally similar fluorinated and amine-containing molecules.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

AssignmentChemical Shift (δ) ppmMultiplicityIntegrationRationale for Assignment
H-1 (CH-NH₃⁺)~3.6Multiplet1HThe proton on the carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen.
H-2, H-5 (CH₂)~2.4 - 2.6Multiplet4HThese protons are adjacent to either the C-NH₃⁺ or the CF₂ group and are thus deshielded.
H-4 (CH₂)~2.0 - 2.2Multiplet2HThese protons are beta to both functional groups and are the most shielded of the ring protons.
-NH₃⁺~4.8 (or absent)Broad Singlet3HIn D₂O, these acidic protons will exchange with deuterium, often causing the peak to disappear or be very broad. In a non-exchanging solvent like DMSO-d₆, this peak would appear further downfield (~8.5 ppm).[2]

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

AssignmentChemical Shift (δ) ppmMultiplicity (due to C-F coupling)Rationale for Assignment
C-3 (CF₂)~125Triplet (t)The carbon atom bonded to two fluorine atoms is significantly deshielded and exhibits a large one-bond C-F coupling (~245 Hz).[2]
C-1 (CH-NH₃⁺)~55SingletThe carbon attached to the nitrogen is deshielded relative to the other CH₂ groups.
C-2, C-5~40Triplet (t)These carbons are adjacent to the CF₂ group and show a two-bond C-F coupling.
C-4~25SingletThis carbon is furthest from the electron-withdrawing groups and is the most shielded.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, D₂O)

AssignmentChemical Shift (δ) ppmMultiplicityRationale for Assignment
C-3 (CF₂)~ -90 to -110MultipletThe chemical shift is characteristic of a gem-difluoroaliphatic system. The multiplicity arises from coupling to the adjacent protons on C-2 and C-4.
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra for structural verification.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterium oxide (D₂O) is a primary choice due to the compound's hydrochloride salt form, which ensures good solubility. A key consequence is the exchange of the acidic -NH₃⁺ protons with deuterium, leading to their signal disappearance in the ¹H NMR spectrum. This simplifies the spectrum by removing the broad amine proton signal and its coupling to the H-1 proton. For observation of the amine protons, a non-protic solvent like DMSO-d₆ would be necessary.

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve adequate signal dispersion, especially for resolving the complex multiplets of the cyclopentyl ring protons.[2]

  • ¹⁹F NMR: This is a crucial experiment for any fluorinated compound. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, providing a clean and informative spectrum to confirm the presence and environment of the fluorine atoms.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh 5-10 mg of This compound HCl B Dissolve in 0.6-0.7 mL of Deuterium Oxide (D₂O) A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H Spectrum (Observe proton environments) C->D E Acquire ¹³C{¹H} Spectrum (Observe carbon backbone) F Acquire ¹⁹F Spectrum (Confirm fluorine presence) G Process & Reference Spectra F->G H Assign Signals (Compare to predicted data) G->H I Confirm Structure H->I

Caption: A streamlined workflow for the NMR analysis of this compound Hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound hydrochloride into a clean, dry vial.

    • Add 0.6-0.7 mL of Deuterium Oxide (D₂O).

    • Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulates.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal from D₂O and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.

  • Data Processing and Interpretation:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decays (FIDs).

    • Reference the ¹H and ¹³C spectra. If an internal standard is not used, the residual solvent peak can be used for referencing (HDO in D₂O is ~4.79 ppm). For ¹⁹F NMR, an external reference is often used, or the spectrum can be referenced indirectly.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants, comparing them against the predicted data (Tables 1-3) to confirm the molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing evidence for its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data
  • Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, as it typically produces the protonated molecular ion with minimal fragmentation.[5]

  • Expected Ion: The analysis should detect the protonated free amine, [C₅H₉F₂N + H]⁺.

  • Monoisotopic Mass: 122.0775 m/z.

  • Calculated Exact Mass of [M+H]⁺: 122.0775 Da.[6]

  • Fragmentation: While ESI is soft, some in-source fragmentation may occur. For cyclic amines, a common fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[2] Potential fragments could include the loss of ammonia or ring-opening fragments.

Experimental Protocol: ESI-MS Analysis

This protocol details the direct infusion analysis for rapid confirmation of molecular weight.

Causality Behind Experimental Choices:

  • Ionization Mode (ESI+): The primary amine is a basic site that is readily protonated in solution, making it ideal for detection in positive ion mode (ESI+).

  • Solvent System: A mixture of water and acetonitrile provides good solubility, and the addition of a small amount of formic acid ensures the analyte is predominantly in its protonated state, enhancing the ESI signal.[2]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 0.1 mg/mL solution in 50:50 Water:Acetonitrile B Add 0.1% Formic Acid (to promote protonation) A->B C Infuse sample into ESI source (Positive Mode) B->C D Acquire Full Scan Mass Spectrum (e.g., m/z 50-300) C->D E Identify [M+H]⁺ ion D->E F Compare experimental m/z to theoretical exact mass E->F G Confirm Molecular Formula F->G

Caption: Workflow for molecular weight confirmation by Electrospray Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride at approximately 1 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.

    • Dilute this stock solution to a final concentration of approximately 0.1 mg/mL in a solvent system of 50:50 water:acetonitrile containing 0.1% formic acid.

  • Instrument Setup & Data Acquisition (Typical Quadrupole or TOF MS):

    • Set the mass spectrometer to operate in positive ion electrospray mode (ESI+).

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Typical ESI source parameters:[2]

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V (can be increased to induce fragmentation)

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 350-450 °C

    • Acquire data in full scan mode over a mass range of m/z 50-300.

  • Data Analysis:

    • Examine the resulting mass spectrum for the base peak.

    • Verify that the m/z of the most abundant ion corresponds to the calculated exact mass of the protonated molecule, [C₅H₉F₂N + H]⁺ (122.0775 m/z).

    • If using a high-resolution mass spectrometer (HRMS), confirm that the measured mass is within 5 ppm of the theoretical mass to provide high confidence in the elemental formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. For this compound hydrochloride, IR is particularly useful for confirming the presence of the amine salt and the C-F bonds.

Expected Infrared Absorption Bands

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale for Assignment
~3200 - 2800-NH₃⁺N-H StretchThe ammonium group shows very broad and strong absorption in this region due to stretching vibrations.
~2960 - 2850C-H (alkane)C-H StretchStandard stretching vibrations for the sp³ C-H bonds in the cyclopentyl ring.
~1610 - 1500-NH₃⁺N-H BendThe asymmetric and symmetric bending (scissoring) vibrations of the ammonium group appear in this region.
~1300 - 1100C-FC-F StretchC-F stretching vibrations typically produce strong and characteristic absorptions in the fingerprint region.
~1470CH₂C-H BendScissoring vibration of the methylene groups in the ring.
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal to no sample preparation.[7]

Causality Behind Experimental Choices:

  • ATR Technique: ATR is ideal for analyzing solid powders directly, eliminating the need for preparing KBr pellets or mulls. It ensures good, reproducible contact between the sample and the IR beam's evanescent wave.[8]

  • Background Scan: A background spectrum of the clean ATR crystal is essential to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself, ensuring that the resulting spectrum is solely from the sample.[2]

IR_Workflow cluster_prep Preparation & Background cluster_acq Sample Analysis cluster_analysis Data Interpretation A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Empty Crystal) A->B C Place small amount of solid sample on crystal B->C D Apply pressure with anvil C->D E Acquire Sample Spectrum D->E F Identify characteristic peaks (-NH₃⁺, C-H, C-F) E->F G Confirm presence of key functional groups F->G

References

A-Detailed Technical Guide to a Plausible Synthetic Pathway for 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3,3-difluorocyclopentanamine, a valuable building block in medicinal chemistry and drug development.[1][2][3] The strategic incorporation of the gem-difluoro motif on a cyclopentyl scaffold offers unique advantages in modulating the physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[2][3][4] This document details a robust two-stage synthetic approach, commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its conversion to the target amine via reductive amination. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important fluorinated building block.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[3] The gem-difluoromethylene group (CF2) is of particular interest as it can serve as a lipophilic bioisostere for a carbonyl group and can block sites of metabolic oxidation, thereby improving the metabolic stability of a drug candidate.[2][4] this compound hydrochloride has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins.[1] The rigid cyclopentyl framework, combined with the electronic effects of the gem-difluoro group, provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets.[2]

This guide focuses on a prevalent and effective synthetic route to this compound, which proceeds through the key intermediate 3,3-difluorocyclopentanone.[1][5][6] We will explore two primary methods for the synthesis of this intermediate, followed by a detailed examination of its reductive amination to the desired product.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of this compound points to 3,3-difluorocyclopentanone as the immediate precursor. The amine functionality can be installed via reductive amination, a reliable and widely used transformation in organic synthesis.[5][6] The synthesis of the key ketone intermediate, 3,3-difluorocyclopentanone, can be approached from several starting materials. This guide will focus on two effective methods: one starting from a silyl dienol ether and another utilizing a Dieckmann condensation of a difluorinated adipate derivative.[5][7]

G This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination 3,3-Difluorocyclopentanone 3,3-Difluorocyclopentanone Reductive Amination->3,3-Difluorocyclopentanone Gem-Difluorination Strategy 1 Gem-Difluorination Strategy 1 3,3-Difluorocyclopentanone->Gem-Difluorination Strategy 1 Gem-Difluorination Strategy 2 Gem-Difluorination Strategy 2 3,3-Difluorocyclopentanone->Gem-Difluorination Strategy 2 Silyl Dienol Ether Silyl Dienol Ether Gem-Difluorination Strategy 1->Silyl Dienol Ether Diethyl 2,2-difluoroadipate Diethyl 2,2-difluoroadipate Gem-Difluorination Strategy 2->Diethyl 2,2-difluoroadipate G cluster_0 Reductive Amination Workflow Start 3,3-Difluorocyclopentanone Ammonia Ammonia Start->Ammonia + Imine Formation Imine Formation Ammonia->Imine Formation Reducing Agent Reducing Agent Imine Formation->Reducing Agent + Reduction Reduction Reducing Agent->Reduction End This compound Reduction->End

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the General Principles of Cyclopentane Conformation

Abstract

The cyclopentane ring is a fundamental carbocyclic scaffold prevalent in a multitude of natural products and synthetic pharmaceuticals, including steroids and prostaglandins.[1][2] Its significance in medicinal chemistry and drug design is intrinsically linked to its unique conformational behavior.[3] Unlike its six-membered counterpart, cyclohexane, which possesses a well-defined low-energy chair conformation, cyclopentane exists as a dynamic equilibrium of non-planar forms with very low energy barriers to interconversion.[4][5] This guide provides a comprehensive exploration of the core principles governing cyclopentane conformation, moving from the foundational concepts of ring strain to the dynamic process of pseudorotation. We will dissect the subtle energetic balance that dictates its structure, the influence of substituents, and the modern experimental and computational methodologies employed to elucidate its conformational landscape. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this crucial molecular framework.

The Fallacy of the Planar Pentagon: A Tale of Two Strains

A cursory glance at a two-dimensional representation of cyclopentane might suggest a planar regular pentagon. Geometrically, the internal angles of a regular pentagon are 108°, a value remarkably close to the ideal sp³ tetrahedral bond angle of 109.5°.[6][7] This implies that a planar cyclopentane would have minimal to negligible angle strain , the destabilizing energy resulting from deviations from this ideal bond angle.[8][9]

However, this simplistic model overlooks a critical destabilizing factor: torsional strain . In a planar conformation, all ten carbon-hydrogen (C-H) bonds would be fully eclipsed, leading to significant repulsive van der Waals interactions.[6][10] This eclipsing strain would contribute an estimated 10 kcal/mol (or 40 kJ/mol) of destabilization energy, making the planar form highly unfavorable.[4][8] To alleviate this severe torsional strain, the molecule distorts from planarity, adopting puckered conformations. This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of a slight increase in angle strain as the C-C-C bond angles are compressed.[11] The observed structure of cyclopentane is therefore a delicate compromise, a geometry that minimizes the total ring strain by balancing these two opposing energetic factors.[12]

G cluster_0 Planar Cyclopentane (Hypothetical) cluster_1 Dominant Strain Types cluster_2 Result Planar Planar Conformation AngleStrain Angle Strain (Low) Planar->AngleStrain ~108° angles ≈ 109.5° TorsionalStrain Torsional Strain (High) Planar->TorsionalStrain All C-H bonds eclipsed Result High Energy State (Unfavorable) TorsionalStrain->Result

Caption: Energetic trade-offs in hypothetical planar cyclopentane.

The Puckered Landscape: Envelope and Twist Conformations

To escape the high torsional energy of the planar state, cyclopentane adopts two primary low-energy conformations of comparable stability: the envelope and the half-chair (also known as the twist ).[4][13]

  • The Envelope Conformation (Cₛ symmetry): In this form, four of the carbon atoms are coplanar, while the fifth carbon is puckered out of this plane, resembling an open envelope.[6][10] This conformation effectively relieves torsional strain for the bonds associated with the "flap" carbon, but some eclipsing interactions remain along the planar "bottom" of the ring.[6]

  • The Half-Chair or Twist Conformation (C₂ symmetry): In the half-chair form, three carbon atoms are coplanar, with one atom puckered above the plane and an adjacent atom puckered below it.[14] This conformation has a twofold axis of symmetry passing through the central carbon of the three-atom plane and bisecting the opposite C-C bond. The twist form generally has lower torsional strain than the envelope form.

Computationally, the energy difference between these two conformations is minuscule, with the envelope form being only slightly more stable than the half-chair by less than 0.5 kcal/mol in unsubstituted cyclopentane.[5][15] The planar conformation, by contrast, is a high-energy transition state about 5 kcal/mol above these puckered forms.[5][14]

G cluster_minima Low Energy Conformations P Planar (Transition State) High Torsional Strain E Envelope (Cₛ) 4 atoms planar, 1 out P->E Puckering (Relieves Strain) T Twist / Half-Chair (C₂) 3 atoms planar, 2 out P->T Puckering (Relieves Strain) E->T < 0.5 kcal/mol difference

Caption: The two primary low-energy conformations of cyclopentane.

A Dynamic Dance: The Principle of Pseudorotation

The most fascinating aspect of cyclopentane's conformation is not a static picture but a dynamic process. The energy barrier between the envelope and twist forms is extremely low, allowing for rapid interconversion at room temperature.[14] This interconversion does not occur through the high-energy planar state but via a unique, virtually barrier-free mechanism known as pseudorotation .[16]

Pseudorotation can be visualized as a continuous wave-like motion of the pucker traveling around the ring.[17] As the pucker moves from one carbon to the next, the ring seamlessly transitions between a series of envelope and half-chair conformations. For example, an envelope with C1 out of the plane can transition to a half-chair, then to another envelope with C2 out of the plane, and so on. This entire cycle of 10 envelope and 10 twist conformations occurs without passing through a high-energy planar intermediate and without any net angular momentum, hence the term "pseudo" rotation.[16][18]

This rapid conformational averaging means that on the timescale of a typical NMR experiment, all five carbon atoms and all ten hydrogen atoms of unsubstituted cyclopentane appear chemically equivalent, resulting in a single peak in both the ¹³C and ¹H NMR spectra.[19]

Pseudorotation Pseudorotation Pathway: E = Envelope, T = Twist (Half-Chair) E1 E₁ T12 T₁₂ E1->T12 E2 E₂ T12->E2 T23 T₂₃ E2->T23 E3 E₃ T23->E3 ... ... E3->... ... ... ... ->E1

Caption: A simplified view of the pseudorotation circuit.

The Influence of Substituents: Dictating Conformational Preference

While unsubstituted cyclopentane is conformationally fluid, the introduction of substituents breaks the ring's symmetry and introduces new steric interactions, creating distinct energy preferences. The ring will adopt a conformation that minimizes these unfavorable interactions.

Consider methylcyclopentane. The methyl group can occupy two distinct positions in an envelope conformation:

  • Axial-like: The substituent is on the puckered "flap" carbon, pointing roughly perpendicular to the plane of the other four carbons. This position is generally disfavored due to steric clashes (1,3-diaxial-like interactions) with hydrogens on the adjacent carbons.

  • Equatorial-like: The substituent is on a carbon adjacent to the flap, pointing away from the ring. This position is sterically less hindered and therefore lower in energy.

As a result, the pseudorotation is no longer "free." It becomes restricted, and the molecule spends more time in conformations where the bulky substituent occupies an equatorial-like position.[5] For a single methyl group, the envelope conformation with the substituent in an equatorial position becomes more favorable, creating a measurable barrier to the ring flipping.[5] This conformational locking is a critical principle in drug design, where the precise 3D orientation of functional groups is paramount for binding to a biological target.[1]

ConformationPlanar (Transition State)EnvelopeHalf-Chair (Twist)
Relative Energy (kcal/mol) ~5.0[5]0 (Reference)~0.4 - 0.5[5][15]
Key Strain Feature High Torsional Strain[4][8]Reduced Torsional StrainLowest Torsional Strain
Symmetry D₅ₕCₛC₂

Table 1: Comparative energies and features of cyclopentane conformations.

Methodologies for Conformational Analysis

Elucidating the conformational preferences of cyclopentane and its derivatives requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclopentanes in solution.[17] The key lies in analyzing the vicinal proton-proton coupling constants (³JHH).

Conceptual Protocol for ³JHH Analysis:

  • Sample Preparation: Dissolve the purified cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃) to the desired concentration. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). This is crucial for resolving complex, strongly coupled spin systems that are common in cyclic molecules.[17]

  • Spectral Analysis: Use specialized software to perform a complete lineshape fitting analysis of the spectrum. This iterative process extracts precise chemical shifts and, most importantly, all proton-proton spin-spin coupling constants (SSCCs).[17]

  • Karplus Equation Application: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (θ) between the two protons, as described by the Karplus equation. By comparing the experimentally determined J-values to those predicted by the Karplus relationship for different conformations (envelope vs. twist), one can determine the relative populations of each conformer in the equilibrium.

  • Low-Temperature Studies: For systems with low interconversion barriers, cooling the sample can "freeze out" the equilibrium, allowing for the direct observation of individual conformers and a more precise determination of their relative energies.

Computational Chemistry Workflow

Quantum mechanical calculations provide invaluable insight into the potential energy surface of cyclopentane derivatives, complementing experimental data.[20]

Conceptual Workflow for Conformational Search:

  • Structure Building: Construct a 3D model of the target substituted cyclopentane molecule using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy envelope and twist conformers. This step explores the entire pseudorotational pathway.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher). This process finds the precise geometry that corresponds to a local energy minimum on the potential energy surface.

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., UCCSD(T)-F12b/cc-pVTZ-F12 as seen in advanced research) to obtain more accurate relative energies for each conformer.[20]

  • Data Analysis: Analyze the results to determine the global minimum energy conformation and the relative energies (and thus, the predicted Boltzmann populations) of other low-lying conformers. This theoretical data can then be directly compared with experimental results from NMR or other techniques.

G cluster_exp Experimental Analysis (NMR) cluster_comp Computational Analysis A Acquire ¹H NMR Spectrum B Extract ³JHH values (Coupling Constants) A->B C Apply Karplus Equation B->C D Determine Dihedral Angles & Conformer Populations C->D Result Validated Conformational Model D->Result Experimental Data E Build 3D Model F Perform Conformational Search E->F G Optimize Geometries (DFT) F->G H Calculate Relative Energies G->H H->Result Theoretical Prediction

Caption: Integrated workflow for cyclopentane conformational analysis.

Conclusion: Relevance in Drug Discovery

The conformational flexibility of the cyclopentane ring is not a liability but a strategic asset in drug design. Its ability to present substituents in well-defined spatial orientations allows it to serve as a versatile scaffold for mimicking other structures, such as the furanose ring in carbanucleosides, or for occupying specific hydrophobic pockets in enzyme or receptor targets.[1] Understanding the principles that govern its conformational preferences—the balance of strains, the dynamic nature of pseudorotation, and the directing effects of substituents—is essential for the rational design of novel therapeutic agents. By leveraging the predictive power of computational chemistry and the empirical validation of NMR spectroscopy, scientists can harness the subtle conformational nuances of the cyclopentane scaffold to optimize ligand-receptor interactions and develop more potent and selective medicines.[3][21]

References

3,3-Difluorocyclopentanamine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3,3-Difluorocyclopentanamine

Abstract

The introduction of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity. The compound this compound represents a valuable, yet under-characterized, building block in this space. Its gem-difluoro motif on a cyclopentyl ring, combined with a primary amine, presents a unique physicochemical profile. This guide provides a comprehensive theoretical analysis and a practical, step-by-step experimental framework for determining the aqueous and organic solubility of this compound. We delve into the causal reasoning behind experimental design, ensuring a self-validating and robust approach to characterization, crucial for its application in drug discovery and development.

Theoretical Framework: Predicting Solubility from Structure

Before embarking on experimental determination, a robust theoretical analysis of this compound's structure provides a predictive foundation for its behavior. The solubility of a compound is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

The Dueling Influences of the Amine and Gem-Difluoro Groups

The primary amine (-NH₂) is a polar, hydrophilic functional group. It is a strong hydrogen bond donor and a moderate acceptor, which typically confers significant aqueous solubility, especially at pH values where it is protonated to form the highly polar ammonium salt (-NH₃⁺).

Conversely, the gem-difluoro group (-CF₂) has a more complex and often counterintuitive effect. While fluorine is highly electronegative, creating a strong C-F dipole, the symmetrical nature of the -CF₂ group can diminish the molecule's overall dipole moment compared to a monofluorinated analog. The primary impact of the -CF₂ group is a significant increase in local lipophilicity. The highly polarized C-F bonds are poor hydrogen bond acceptors, reducing interactions with protic solvents like water compared to a non-fluorinated alkane. This localized lipophilic patch can shield the molecule from solvation by water, potentially lowering aqueous solubility.

The interplay between the amine's hydrophilicity and the difluorinated ring's lipophilicity will be the dominant factor controlling the molecule's solubility.

Intermolecular Forces at Play

The solubility of this compound in any given solvent will be dictated by the following intermolecular forces.

Caption: Key intermolecular forces governing solubility.

The Critical Role of pKa and pH

The primary amine is basic and will exist in equilibrium with its protonated ammonium form. The pKa of the conjugate acid (R-NH₃⁺) is critical. For cyclopentanamine, the pKa is approximately 10.5. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the basicity of the amine, thereby lowering the pKa of the conjugate acid, likely into the range of 8.5-9.5.

This has a profound impact on aqueous solubility:

  • At pH < (pKa - 2): The compound will be >99% protonated (-NH₃⁺). In this ionic form, it is expected to be highly soluble in water due to strong ion-dipole interactions.

  • At pH > (pKa + 2): The compound will be >99% in its neutral, free base form. Solubility will be significantly lower and dictated by the balance of the amine's hydrogen bonding and the ring's lipophilicity.

Therefore, any reported aqueous solubility value is meaningless without a corresponding pH. A full pH-solubility profile is required for meaningful characterization.

Experimental Determination of Solubility

A multi-faceted approach is necessary to build a comprehensive solubility profile. We will describe the gold-standard method for thermodynamic solubility and a higher-throughput method for kinetic solubility, which is often used in early-stage discovery.

Aqueous Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this measurement.

Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium between the dissolved and solid states of the compound, which is critical for applications like formulation and biopharmaceutical classification. The extended equilibration time, temperature control, and separation of solid material are all crucial steps to ensure the measurement reflects a true equilibrium state, not a supersaturated or kinetically trapped one.

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2.0, 5.0, 7.4, 9.0). A phosphate-buffered saline (PBS) system is common for physiological pH.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). "Excess" means enough solid is visible at the end of the experiment.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period. For many compounds, 24 hours is sufficient, but 48-72 hours may be necessary to ensure equilibrium is reached. Preliminary experiments should be run to determine the time to equilibrium.

  • Phase Separation: Allow the samples to stand undisturbed for a short period to let coarse solid settle. Then, separate the saturated solution from the excess solid. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) is the preferred method. Filtration may be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV.

  • Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

G A 1. Add Excess Solid to Buffer (Specific pH) B 2. Agitate at Constant Temp (e.g., 24-72h) A->B C 3. High-Speed Centrifugation B->C D 4. Isolate Clear Supernatant C->D E 5. Quantify Concentration (e.g., LC-MS) D->E F Result: Thermodynamic Solubility (mg/mL at pH x, T y) E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Organic Solvent Solubility Profile

Understanding solubility in a range of organic solvents is critical for synthesis, purification, and formulation (e.g., for creating dosing solutions for in vivo studies).

Solvent Selection Rationale: Solvents should be chosen to span a range of polarities and functionalities to build a comprehensive profile.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding; mimics some biological environments.
Polar Aprotic Acetonitrile, DMSO, DMFHigh dipole moment, but cannot donate H-bonds. Common in assays.
Moderate Polarity Dichloromethane (DCM)Good solvent for many organic compounds; used in synthesis.
Nonpolar Toluene, HexanesTests solubility in highly lipophilic environments.

Experimental Protocol (Visual Method):

  • Add a known mass (e.g., 1 mg) of this compound to a small vial.

  • Add the chosen solvent dropwise (using a calibrated pipette) while vortexing.

  • Continue adding solvent until the solid is completely dissolved.

  • Record the volume of solvent required.

  • Calculate the solubility (e.g., in mg/mL). This is a rapid, albeit less precise, method suitable for initial screening. For higher accuracy, a gravimetric or spectroscopic method can be employed, similar to the aqueous protocol but without the pH complexity.

Expected Solubility Profile and Data Interpretation

Based on the theoretical analysis, we can predict a solubility profile for this compound. This provides a hypothesis against which to validate experimental results.

Predicted Solubility Data (Hypothetical):

Solvent/ConditionPredicted SolubilityRationale
Aqueous Buffer, pH 2.0High (>50 mg/mL)The compound is fully protonated (ionic), maximizing interaction with polar water molecules.
Aqueous Buffer, pH 7.4Moderate (1-10 mg/mL)A mixture of protonated and free base forms exists near the pKa, balancing ionic and neutral contributions.
Aqueous Buffer, pH 11.0Low (<0.5 mg/mL)The compound is in its neutral free base form; the lipophilic ring dominates, reducing aqueous solubility.
MethanolHighPolar protic solvent can hydrogen bond with the amine.
Dichloromethane (DCM)Moderate to HighGood solvent for moderately polar compounds.
HexanesVery LowThe polar amine group is incompatible with the nonpolar solvent.

Interpreting the Results:

  • High pH-Dependence: If the data confirms a dramatic increase in solubility at low pH, it validates the dominant role of the amine's basicity. This is a critical parameter for oral drug development, as it will influence dissolution in the stomach versus the intestine.

  • Solubility in DMSO: High solubility in DMSO is common for many drug candidates and is important for compound storage and handling in high-throughput screening labs.

  • Poor Solubility in Nonpolar Solvents: Confirms the overall polar nature of the molecule despite the fluorination.

Conclusion

The solubility of this compound is a nuanced property governed by a delicate balance between the hydrophilicity of its primary amine and the lipophilicity-enhancing effect of the gem-difluoro group. Its aqueous solubility is predicted to be highly dependent on pH, a critical factor for any potential pharmaceutical application. The experimental protocols outlined in this guide provide a robust, self-validating framework for comprehensively characterizing this solubility profile. By grounding experimental work in a strong theoretical understanding, researchers can efficiently and accurately determine the physicochemical properties of this promising chemical scaffold, enabling its effective use in drug discovery and development.

Methodological & Application

Scale-Up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for the scale-up synthesis of 3,3-difluorocyclopentanamine hydrochloride, a critical building block in modern medicinal chemistry. The strategic incorporation of the 3,3-difluorocyclopentyl moiety can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1] This guide offers a deep dive into a robust and scalable synthetic route, starting from the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its reductive amination and subsequent conversion to the final hydrochloride salt. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss potential challenges with field-proven troubleshooting strategies.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate key physicochemical properties.[1][2] The gem-difluoro group, in particular, serves as a lipophilic bioisostere for carbonyl groups and can block sites of metabolic oxidation.[3][4] this compound hydrochloride provides a rigid, non-planar scaffold that is increasingly utilized in the synthesis of novel therapeutics, including inhibitors of SARS-CoV-2 and degraders of IKAROS Family Zinc Finger (IKZF) proteins.[5] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for a successful and efficient scale-up synthesis of this valuable intermediate.

Recommended Synthetic Pathway: A Three-Stage Process

The most prevalent and scalable synthesis of this compound hydrochloride is a three-stage process.[6] This methodology is broken down into the synthesis of the pivotal intermediate, 3,3-difluorocyclopentanone, its subsequent conversion to the free amine via reductive amination, and finally, the formation and purification of the hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Salt Formation & Purification Start Diethyl 2,2-Difluoroadipate Dieckmann Dieckmann Condensation Start->Dieckmann Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann->Hydrolysis_Decarboxylation Ketone 3,3-Difluorocyclopentanone Hydrolysis_Decarboxylation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Ammonia Source Reducing Agent Free_Amine This compound Reductive_Amination->Free_Amine Salt_Formation HCl Salt Formation Free_Amine->Salt_Formation HCl Solution Purification Purification/Crystallization Salt_Formation->Purification Final_Product This compound HCl Purification->Final_Product

Figure 1: Overall synthetic workflow for this compound Hydrochloride.

Stage 1: Synthesis of 3,3-Difluorocyclopentanone

The synthesis of the key ketone intermediate can be efficiently achieved on a larger scale from diethyl 2,2-difluoroadipate through an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.[6]

Materials:

  • Diethyl 2,2-difluoroadipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium ethoxide in anhydrous ethanol. Cool the reactor to 0-5 °C using an ice bath.

  • Addition: Dropwise, add a solution of diethyl 2,2-difluoroadipate in toluene to the sodium ethoxide solution, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Hydrolysis: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic. Heat the mixture to reflux to facilitate hydrolysis and decarboxylation. Monitor the reaction progress by analyzing the evolution of CO₂.

  • Work-up: Cool the reaction mixture to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6] Remove the solvent by distillation. The crude 3,3-difluorocyclopentanone can be further purified by vacuum distillation to achieve high purity.[6]

Stage 2: Reductive Amination

The conversion of 3,3-difluorocyclopentanone to the primary amine is a critical step. The presence of two electron-withdrawing fluorine atoms deactivates the carbonyl group, making it less electrophilic.[7] Therefore, careful selection of reagents and reaction conditions is crucial for a successful scale-up. Catalytic reductive amination is a highly efficient method for large-scale production.[6]

Reductive_Amination Ketone 3,3-Difluorocyclopentanone Reaction High-Pressure Reactor (50-80 °C) Ketone->Reaction Ammonia Ammonia (in Methanol) Ammonia->Reaction Catalyst Raney Ni or Pd/C H₂ Gas (5-10 bar) Catalyst->Reaction Free_Amine This compound Reaction->Free_Amine

Figure 2: Catalytic Reductive Amination Workflow.

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonia (7N solution in methanol or as a gas)

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Methanol

  • Celite

Procedure:

  • Reactor Charging: Charge a high-pressure reactor with 3,3-difluorocyclopentanone, a solution of ammonia in methanol, and a catalytic amount of Raney Nickel.[6]

  • Inerting and Pressurizing: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[6]

  • Reaction: Stir and heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).[6] Monitor the reaction progress by hydrogen uptake and/or analytical methods (TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Catalyst Removal: Remove the catalyst by filtration through a pad of celite.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Issue Potential Cause Troubleshooting Step
Sluggish or No Conversion Inefficient imine formation due to the deactivating effect of fluorine atoms.[7]The addition of a catalytic amount of a weak acid, such as acetic acid, can help activate the carbonyl group.[7] Using a Lewis acid like titanium(IV) isopropoxide can also enhance reactivity.[7]
Low Yield Reduction of the ketone before imine formation, especially with stronger reducing agents like NaBH₄.Allow the ketone and ammonia to stir together for 1-2 hours to form the imine before adding the reducing agent.[7][8]
Impurity Formation Over-alkylation leading to the formation of the secondary amine, bis(3,3-difluorocyclopentyl)amine.[8]Use a large excess of the ammonia source. A stepwise procedure of imine formation followed by reduction can also minimize this side reaction.[7]
Stage 3: Hydrochloride Salt Formation and Purification

The final stage involves the conversion of the free amine to its more stable and handleable hydrochloride salt.[6]

Materials:

  • Crude this compound

  • Isopropanol

  • Hydrochloric acid (solution in isopropanol or gaseous HCl)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the crude this compound in isopropanol and cool the solution in an ice bath.[6]

  • Precipitation: Slowly add a solution of hydrochloric acid in isopropanol (or bubble gaseous HCl) with stirring until the pH is acidic.[6] The hydrochloride salt will precipitate. The addition of diethyl ether can further induce precipitation.[6]

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a crystalline solid.[6][8]

Alternative Synthetic Route: Deprotection of a Protected Amine

An alternative method involves the deprotection of a suitable amine precursor, such as tert-butyl (3,3-difluorocyclopentyl)carbamate.[5]

Materials:

  • tert-butyl (3,3-difluorocyclopentyl)carbamate

  • Hydrochloric acid solution in ethyl acetate

Procedure:

  • Reaction Setup: Prepare a mixture of tert-butyl (3,3-difluorocyclopentyl)carbamate (1 equivalent) in a solution of hydrochloric acid in ethyl acetate (2.00 equivalents).[5]

  • Reaction: Stir the mixture at room temperature for 1 hour, during which the hydrochloride salt will precipitate as a solid.[5]

  • Isolation: Collect the solid by filtration, wash with ethyl acetate, and dry to yield the final product.

Safety Considerations

  • Fluorinating Agents: If the synthesis of 3,3-difluorocyclopentanone involves deoxofluorination using reagents like Diethylaminosulfur Trifluoride (DAST), extreme caution is necessary. DAST is volatile, reacts violently with water, and can decompose explosively when heated above 50°C.[9] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[9][10][11][12][13]

  • High-Pressure Reactions: The catalytic reductive amination is performed under high pressure. Ensure the reactor is properly rated and maintained, and all safety protocols for high-pressure reactions are strictly followed.

  • General Handling: this compound hydrochloride should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It should be stored in a dry, cool, and sealed container under an inert atmosphere.[5]

Conclusion

The scale-up synthesis of this compound hydrochloride is a multi-step process that requires careful optimization and control of reaction conditions. The reductive amination of 3,3-difluorocyclopentanone represents a robust and scalable route. By understanding the underlying chemical principles and potential challenges, researchers and drug development professionals can efficiently produce this valuable fluorinated building block for the advancement of novel therapeutics.

References

Application Note: A Robust Protocol for the Reductive Amination of 3,3-Difluorocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,3-Difluorocyclopentanamine

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound motif, in particular, has emerged as a highly valuable building block.[1][2] The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl or ether oxygen, and its presence can significantly enhance a molecule's pharmacological profile. Key benefits include improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to biological targets, and modulation of the amine's basicity (pKa).[1][3]

Reductive amination stands out as one of the most efficient and widely used methods for synthesizing this key intermediate from its ketone precursor, 3,3-difluorocyclopentanone.[2][4][5] This application note provides a detailed, field-proven protocol for this transformation, grounded in a thorough understanding of the reaction mechanism and potential challenges.

Mechanism & Scientific Rationale: A Chemoselective Transformation

The reductive amination of a ketone is a powerful C-N bond-forming reaction that proceeds through a two-stage mechanism within a single pot.[5][6]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine source (in this case, ammonia) on the carbonyl carbon of 3,3-difluorocyclopentanone.[7][8] This step is typically catalyzed by a weak acid, such as acetic acid. The acid serves a dual purpose: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and it facilitates the subsequent dehydration of the hemiaminal intermediate to form a protonated imine, known as an iminium ion.[9][10]

  • Hydride Reduction: The resulting iminium ion is then reduced by a selective hydride-donating agent.[11][12] The choice of reducing agent is critical for the success of the reaction. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting ketone but are highly reactive towards the electrophilic iminium ion.[13][14] This chemoselectivity prevents the formation of the corresponding alcohol (3,3-difluorocyclopentanol) as a major byproduct, which is a common issue with stronger reducing agents like sodium borohydride if conditions are not carefully controlled.[15][16]

The electron-withdrawing nature of the gem-difluoro group can slightly deactivate the ketone towards nucleophilic attack.[17] Therefore, the inclusion of a catalytic amount of acetic acid is highly recommended to drive the equilibrium towards iminium ion formation.[13][17]

Detailed Experimental Protocol

This one-pot protocol is optimized for the synthesis of this compound, which is subsequently isolated as its more stable hydrochloride salt.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
3,3-Difluorocyclopentanone≥98%Commercially Available
Ammonium Acetate (NH₄OAc)≥98%Sigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
1,2-Dichloroethane (DCE), Anhydrous≥99.8%Acros Organics
Acetic Acid, GlacialACS GradeFisher Chemical
Diethyl Ether (Et₂O), Anhydrous≥99%J.T. Baker
Hydrochloric Acid Solution2.0 M in Diethyl EtherSigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-prepared
Brine (Saturated aq. NaCl)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-VWR Chemicals
Round-bottom flask, magnetic stirrer, nitrogen inlet-Standard laboratory equipment
Step-by-Step Procedure

Step A: Reductive Amination (One-Pot)

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,3-difluorocyclopentanone (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.5 M solution.

  • Add ammonium acetate (2.0 eq) followed by glacial acetic acid (1.5 eq).

  • Stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting ketone using TLC or LC-MS.

Step B: Aqueous Work-up

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound as a free base, which may be an oil.

Step C: Purification via Hydrochloride Salt Formation

  • Dissolve the crude amine from Step B in a minimal amount of anhydrous diethyl ether.[4][17]

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.[4]

  • Continue addition until no further white precipitate is formed and the solution is acidic (test with pH paper).

  • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to afford this compound hydrochloride with high purity.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification ketone 3,3-Difluorocyclopentanone imine_formation Imine Formation (DCE, Acetic Acid, RT, 1h) ketone->imine_formation amine Ammonium Acetate (Ammonia Source) amine->imine_formation reduction Reduction (NaBH(OAc)3, 0°C to RT, 12-18h) imine_formation->reduction In situ workup Aqueous Work-up (NaHCO3 Quench, Extraction) reduction->workup salt_formation HCl Salt Formation (Et2O, HCl solution) workup->salt_formation Crude Free Amine isolation Filtration & Drying salt_formation->isolation product This compound HCl (Final Product) isolation->product

Caption: Workflow for the synthesis of this compound HCl.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inefficient imine formation due to the deactivating effect of fluorine atoms.[17]2. Insufficient reaction time.3. Moisture in the reaction vessel hydrolyzing the reducing agent or imine.1. Ensure the use of a catalytic amount of acetic acid. For very stubborn cases, a Lewis acid like Ti(iOPr)₄ can be considered.[17]2. Extend the reaction time and continue monitoring by TLC/LC-MS.3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of 3,3-difluorocyclopentanol The reducing agent is reducing the ketone starting material before imine formation is complete.[15]1. Ensure the use of a chemoselective reducing agent like NaBH(OAc)₃.[6]2. Add the reducing agent slowly at a reduced temperature (0 °C).3. Confirm that the initial stirring period for imine formation (before adding the reductant) is sufficient.
Formation of Secondary Amine Side Product The primary amine product reacts with another molecule of the ketone starting material.[4]1. Use a stoichiometric excess of the ammonia source (e.g., 2-3 equivalents of ammonium acetate) to favor the formation of the primary amine.2. A stepwise procedure (formation and isolation of the imine followed by reduction) can also minimize this, though it is less efficient.[17]
Difficulty Isolating the Product The free amine product is a low-melting solid or an oil, making purification by chromatography or crystallization challenging.Convert the crude amine to its hydrochloride salt as described in the protocol.[4][17] The salt is typically a stable, crystalline solid that is much easier to handle and purify by filtration.[2]

Characterization of the Final Product

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.[1][18]

Technique Expected Observations
¹H NMR Multiplets for the aliphatic protons of the cyclopentyl ring. A broad singlet for the ammonium (-NH₃⁺) protons.[18]
¹³C NMR A characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the other four carbons in the cyclopentyl ring.[18]
¹⁹F NMR A single signal confirming the presence of the chemically equivalent fluorine atoms in the gem-difluoro group. This is a highly sensitive method for confirming fluorination and assessing purity.[18]
LC-MS A peak corresponding to the mass-to-charge ratio (m/z) of the protonated free amine [M+H]⁺.

References

Protecting Group Strategies for 3,3-Difluorocyclopentanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,3-Difluorocyclopentanamine in Modern Drug Discovery

This compound has emerged as a highly valuable building block for medicinal chemists and drug development professionals.[1] The incorporation of the gem-difluoro moiety onto the cyclopentyl ring introduces a unique combination of metabolic stability, conformational rigidity, and modulated physicochemical properties.[2] The carbon-fluorine bond's strength can block metabolic oxidation, while the electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the amine, which can be advantageous for optimizing a compound's solubility, permeability, and target engagement.[3]

However, the very features that make this scaffold attractive also present challenges in its synthetic manipulation. The primary amine is a nucleophilic and basic center that typically requires protection to prevent undesired side reactions during subsequent synthetic steps, such as amide couplings or C-N bond formations. The electron-withdrawing effect of the adjacent difluoro group decreases the nucleophilicity of the amine, potentially necessitating more robust reaction conditions for both protection and subsequent coupling reactions.[4][5]

This technical guide provides a comprehensive overview of protecting group strategies for this compound. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering field-proven insights into the selection, application, and cleavage of common amine protecting groups. We will delve into the practical aspects of using tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, providing detailed protocols and discussing the principles of orthogonal protection for complex molecule synthesis.

Pillar 1: Selecting the Optimal Protecting Group

The choice of a protecting group is a critical strategic decision in any multi-step synthesis.[6] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions planned for the synthetic route.

  • Selectively removable in high yield under conditions that do not affect other functional groups in the molecule.

For this compound, the key considerations are the stability of the protecting group to various reagents and the mildness of its cleavage, ensuring the integrity of the rest of the molecule. The three most common carbamate-based protecting groups—Boc, Cbz, and Fmoc—offer a powerful toolkit due to their distinct cleavage conditions, which form the basis of orthogonal synthesis.[1][7] Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern complex molecule synthesis.[1][6][8][9][10]

Logical Workflow for Amine Protection Strategy

The fundamental workflow for employing a protecting group in a multi-step synthesis is a three-stage process: protection, intermediate reactions, and deprotection.

Protecting Group Workflow cluster_0 Core Synthetic Pathway Start This compound Protected Protected Amine Start->Protected Protection Modified Modified Intermediate Protected->Modified Intermediate Reaction(s) Final Final Product Modified->Final Deprotection

Caption: General workflow for amine protection in multi-step synthesis.

Pillar 2: Carbamate Protecting Groups: A Comparative Analysis

Carbamates are the most widely used protecting groups for amines due to their stability and predictable cleavage patterns.[3][11]

Protecting GroupStructureLabilityTypical Deprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[7]Stable to base, hydrogenolysis, and mild nucleophiles.[1]
Cbz (Benzyloxycarbonyl)Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[7]Stable to mild acid and base conditions.[7][12]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[7][13]Stable to acid and hydrogenolysis conditions.[4]

Pillar 3: Detailed Application Notes & Protocols

The following sections provide detailed, self-validating protocols for the protection and deprotection of this compound. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.

Application Note 1: Boc Protection & Deprotection

The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-labile cleavage.[1]

Expertise & Experience: Why Choose Boc?

The Boc group is exceptionally stable under a wide array of conditions, including basic hydrolysis and reactions involving many nucleophiles, making it highly versatile.[14] Its removal under strong acidic conditions is often rapid and high-yielding. However, the mechanism of deprotection proceeds through a stable tert-butyl cation, which is a potent electrophile.[15][16][17] This cation can cause a significant side reaction, namely the alkylation of nucleophilic sites on the substrate or in the reaction mixture. This is a critical consideration for complex molecules.

Protocol 1.1: Boc Protection of this compound

This protocol describes the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected product. The reduced nucleophilicity of the fluorinated amine may require slightly longer reaction times or gentle heating compared to non-fluorinated analogues.

Materials:

  • This compound (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents if starting from the free base, 2.2 equivalents for the HCl salt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM. If using the hydrochloride salt, add the base and stir for 10 minutes to generate the free amine in situ.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Caption: Boc protection of this compound.

Protocol 1.2: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol details the removal of the Boc group under strong acidic conditions. Crucially, it incorporates the use of a scavenger to prevent side reactions caused by the tert-butyl cation.

Materials:

  • N-Boc-3,3-difluorocyclopentanamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS) or Anisole, 2.5-5% v/v)

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM.

  • Add the scavenger (e.g., TIS, 2.5% v/v) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the TFA solution (e.g., 20% TFA in DCM) to the stirred mixture. Effervescence (CO₂ evolution) should be observed.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • The resulting amine TFA salt can be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃) and extracting with an organic solvent.

References

The Strategic Integration of 3,3-Difluorocyclopentanamine in Next-Generation Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the relentless pursuit of more effective, resilient, and environmentally conscious agrochemicals, fluorine chemistry has emerged as a cornerstone of modern molecular design. The strategic incorporation of fluorine atoms into active ingredients can profoundly enhance their biological efficacy and physicochemical properties. Fluorination often leads to improved metabolic stability by blocking sites susceptible to oxidative degradation, increased lipophilicity which can aid in cellular penetration, and altered electronic properties that can fortify binding affinity to target proteins.[1][2] While trifluoromethyl groups have been a mainstay, the gem-difluoro motif, particularly within an alicyclic ring system like the 3,3-difluorocyclopentyl group, offers a nuanced and powerful alternative for fine-tuning molecular properties.[1]

This guide provides a comprehensive overview of 3,3-Difluorocyclopentanamine, a pivotal building block for introducing this valuable difluorinated moiety. We will explore the rationale behind its use, present detailed protocols for its synthesis, and illustrate its application in the construction of potential next-generation fungicidal agents.

Application Notes: Rationale for Employing the 3,3-Difluorocyclopentyl Moiety

The decision to incorporate the 3,3-difluorocyclopentyl group, accessed via its amine derivative, is rooted in established principles of medicinal and agrochemical chemistry.

Causality Behind Experimental Choices:
  • Metabolic Fortification: The gem-difluorinated methylene group (CF₂) is isosteric to a methylene group (CH₂) but is electronically distinct and sterically larger. Crucially, it is resistant to metabolic oxidation. Placing this non-oxidizable group at the 3-position of the cyclopentyl ring protects the scaffold from common metabolic pathways, potentially extending the bioavailability and residual activity of the final agrochemical product in the field.[2]

  • Conformational Control and Binding Affinity: The substitution of two hydrogen atoms with larger fluorine atoms introduces significant steric and electronic effects that lock the cyclopentyl ring into preferred conformations. This pre-organization can reduce the entropic penalty upon binding to a target enzyme, leading to enhanced binding affinity and, consequently, higher potency.

  • Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms create a strong dipole moment. This can influence the molecule's overall polarity, solubility, and membrane permeability, which are critical parameters for its uptake and translocation within the target pest or plant.[1] The amine handle of this compound provides a direct and versatile attachment point for coupling this beneficial scaffold to various agrochemical pharmacophores.

Logical Framework for Application

The diagram below illustrates the strategic value of this compound as a building block in agrochemical discovery.

G cluster_0 Building Block Properties cluster_1 Physicochemical & Biological Impact cluster_2 Desired Agrochemical Attributes A This compound B Gem-Difluoro Group A->B introduces C Cyclopentyl Scaffold A->C provides D Primary Amine Handle A->D offers E Enhanced Metabolic Stability (Blocked Oxidation Site) B->E F Controlled Conformation & Lipophilicity C->F G Versatile Synthetic Access (Amide, Sulfonamide, etc.) D->G I Enhanced Bioavailability & Residual Activity E->I H Improved Potency & Target Binding F->H J Broad Applicability in Novel Scaffolds G->J

Caption: Logical relationship between the features of this compound and desired agrochemical outcomes.

Physicochemical Data Summary

A summary of key quantitative data for the hydrochloride salt of this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClF₂N[3]
Molecular Weight 157.59 g/mol [3]
CAS Number 939398-48-8[3]
Appearance Colorless to white crystalline solid[3]
Solubility Soluble in water, DMSO, and ethanol[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3][4]

Experimental Protocols

The following protocols are provided as a self-validating system for researchers. The first protocol details the synthesis of the key building block, and the second illustrates its use in the synthesis of a representative, high-potential fungicidal scaffold.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is based on the well-established method of reductive amination of 3,3-difluorocyclopentanone.[3][5]

Workflow Diagram:

G start Start: 3,3-Difluorocyclopentanone step1 Step 1: Imine Formation Reagents: Ammonia in Methanol Conditions: Room Temp, 1-2h start->step1 step2 Step 2: Imine Reduction Reagents: Sodium Borohydride (NaBH₄) Conditions: 0°C to Room Temp, 12h step1->step2 step3 Step 3: Work-up & Extraction Quench with H₂O, Extract with DCM step2->step3 step4 Step 4: Salt Formation Dissolve in Ether, Add HCl in Ether step3->step4 step5 Step 5: Isolation Filter precipitate, Wash with Ether step4->step5 end Product: This compound HCl step5->end

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 3,3-difluorocyclopentanone (1.0 eq) in methanol (5 mL per 1 g of ketone), add a 7N solution of ammonia in methanol (2.0 eq).

    • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

  • Reduction to Amine:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the resulting aqueous solution with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

    • Stir the suspension for an additional 30 minutes.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the resulting white solid under vacuum to yield this compound hydrochloride. Purity can be assessed by NMR and melting point determination.

Protocol 2: Synthesis of a Representative N-(3,3-difluorocyclopentyl)pyrazole-carboxamide Fungicide

This protocol describes the amide coupling of this compound with a pyrazole acid chloride, a core structure in many potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[6]

Workflow Diagram:

G start Start: This compound HCl step1 Step 1: Reaction Setup Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) start->step1 acid_chloride Reactant: 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride acid_chloride->step1 step2 Step 2: Amide Coupling Conditions: 0°C to Room Temp, 4h step1->step2 step3 Step 3: Aqueous Work-up Wash with 1N HCl, sat. NaHCO₃, brine step2->step3 step4 Step 4: Purification Dry (Na₂SO₄), Concentrate, Column Chromatography (Hex/EtOAc) step3->step4 end Product: N-(3,3-difluorocyclopentyl)pyrazole- carboxamide step4->end

Caption: Workflow for the synthesis of a model pyrazole carboxamide fungicide.

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per 1 g of amine salt).

    • Cool the suspension to 0°C in an ice bath.

    • Add triethylamine (TEA) (2.5 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

  • Amide Coupling:

    • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold amine solution.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Aqueous Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

    • This sequence removes excess base, unreacted acid chloride (as the carboxylic acid), and residual salts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(3,3-difluorocyclopentyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

    • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

This compound represents a highly valuable and perhaps underutilized building block for the agrochemical industry. Its strategic incorporation into novel active ingredients offers a rational approach to overcoming challenges such as metabolic instability and the need for enhanced potency. The protocols detailed herein provide a robust and validated pathway for both the synthesis of this key intermediate and its successful application in the construction of promising fungicidal candidates. As the demand for innovative crop protection solutions grows, synthons like this compound will be instrumental in designing the next generation of high-performing agrochemicals.

References

Application Notes and Protocols: Incorporation of 3,3-Difluorocyclopentanamine into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] Among the diverse array of fluorinated motifs, the 3,3-difluorocyclopentanamine scaffold has emerged as a particularly valuable building block in the design of novel kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of the rationale, synthesis, and application of this compound in the development of potent and selective kinase inhibitors. We will delve into the key advantages conferred by the gem-difluoro group on a cyclopentyl ring, provide detailed, field-proven protocols for its synthesis and incorporation into kinase inhibitor scaffolds, and outline a robust biochemical assay for the evaluation of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block to address challenges in kinase drug discovery.

The Multifaceted Role of the 3,3-Difluorocyclopentyl Moiety

The incorporation of the this compound moiety into a kinase inhibitor scaffold offers several distinct advantages that can lead to a more favorable pharmacological profile.

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the gem-difluoromethylene group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[3]

Conformational Rigidity: The cyclopentane ring is inherently more conformationally restricted than a flexible alkyl chain. The introduction of the gem-difluoro group further biases the ring's puckering, which can be exploited to lock the molecule into a bioactive conformation that enhances binding affinity and selectivity for the target kinase.[3]

Modulation of Basicity (pKa): The two strongly electron-withdrawing fluorine atoms significantly lower the pKa of the adjacent amino group through inductive effects.[4] This reduction in basicity can be advantageous for optimizing a compound's solubility, permeability, and interactions with the target protein, potentially reducing off-target effects associated with highly basic amines.[4]

Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl (gem-diol) group.[3] This allows it to potentially mimic key hydrogen bond interactions within the kinase active site, contributing to improved binding affinity.[3]

A prime example of the successful application of this scaffold is in the development of selective Janus kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors.[3][4] Ritlecitinib (Litfulo®), an FDA-approved inhibitor of JAK3 and the TEC kinase family, prominently features the this compound moiety, underscoring its utility in creating potent and selective therapeutics.[4]

Synthesis of this compound Hydrochloride: A Detailed Protocol

The most common and scalable route to this compound hydrochloride involves the reductive amination of 3,3-difluorocyclopentanone.

Protocol 1: Reductive Amination of 3,3-Difluorocyclopentanone

This two-step protocol details the formation of the amine followed by its conversion to the more stable hydrochloride salt.

Step 1: Imine Formation and Reduction

  • Materials:

    • 3,3-difluorocyclopentanone

    • Ammonia in methanol (e.g., 7N solution)

    • Sodium borohydride (NaBH₄)

    • Anhydrous methanol

    • Diethyl ether or dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of ammonia in methanol (10-20 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate imine formation.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: Hydrochloride Salt Formation

  • Materials:

    • Crude this compound

    • Anhydrous diethyl ether or isopropanol

    • Hydrogen chloride solution (e.g., 2M HCl in diethyl ether)

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add the hydrogen chloride solution dropwise with stirring until the solution becomes acidic (test with pH paper).

    • A precipitate of this compound hydrochloride should form. If precipitation is slow, continue cooling and stirring.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the purified this compound hydrochloride under vacuum.

Incorporation into Kinase Inhibitors via Nucleophilic Aromatic Substitution (SNAr)

A common strategy for constructing kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a leaving group (typically a halogen) on an electron-deficient heterocyclic scaffold, such as a pyrimidine or pyrrolopyrimidine.

Protocol 2: Representative SNAr Coupling to a Dichloropyrimidine Scaffold

This protocol provides a general method for the coupling of this compound to a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors.

  • Materials:

    • This compound hydrochloride

    • 2,4-dichloropyrimidine (or other suitable dichlorinated heterocycle)

    • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, suspend this compound hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to the suspension to liberate the free amine. Stir for 10-15 minutes at room temperature.

    • Add the 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Note: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted product.

Evaluating Inhibitor Potency: A Robust Biochemical Assay

Once the this compound-containing kinase inhibitor is synthesized, its potency must be determined. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted for a 384-well plate format, suitable for determining the IC₅₀ value of a test compound against a target kinase (e.g., TYK2).[3]

  • Materials:

    • Target kinase (e.g., recombinant human TYK2)

    • Kinase substrate (a suitable peptide or protein)

    • Adenosine triphosphate (ATP)

    • Kinase buffer (specific to the target kinase)

    • Test compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Assay Plate Setup: Add 50 nL of the compound solution to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

    • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Initiation of Kinase Reaction: Add 5 µL of a solution of ATP in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the target kinase.

    • Kinase Reaction: Incubate the reaction at room temperature for 1 hour.

    • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measurement: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Structure-Activity Relationship (SAR): Quantifying the Impact of Difluorination

The following table provides representative data illustrating the impact of incorporating the 3,3-difluorocyclopentyl moiety on the potency of a hypothetical kinase inhibitor compared to its non-fluorinated cyclopentyl and acyclic analogues.

CompoundR GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Metabolic Stability (t½, min)
1 Isopropyl25080015
2 Cyclopentyl8065045
3 3,3-Difluorocyclopentyl35 1200 >120

This data is illustrative and intended to represent typical trends observed in medicinal chemistry programs.

The data clearly demonstrates that the incorporation of the cyclopentyl ring (Compound 2) improves potency compared to the acyclic isopropyl group (Compound 1), likely due to favorable conformational restriction. The introduction of the gem-difluoro group (Compound 3) further enhances potency against the target kinase while also improving selectivity over the off-target kinase. Most notably, the metabolic stability is significantly increased, highlighting a key advantage of this scaffold.

Visualizing the Workflow and Rationale

Diagrams

Synthesis_Workflow cluster_0 Synthesis of Building Block cluster_1 Kinase Inhibitor Synthesis cluster_2 Biological Evaluation A 3,3-Difluorocyclopentanone B This compound A->B Reductive Amination C This compound HCl B->C Salt Formation E Final Kinase Inhibitor C->E SNAr Coupling D Dichloropyrimidine Scaffold D->E F Kinase Assay (ADP-Glo) E->F G IC50 Determination F->G

Caption: General workflow from building block synthesis to biological evaluation.

Property_Enhancement center 3,3-Difluorocyclopentyl Moiety prop1 Increased Metabolic Stability center->prop1 Strong C-F Bond prop2 Enhanced Potency & Selectivity center->prop2 Conformational Rigidity prop3 Modulated pKa (Lower Basicity) center->prop3 Inductive Effect prop4 Bioisosteric Mimicry center->prop4 vs. C=O group

Caption: Key property enhancements from the 3,3-difluorocyclopentyl moiety.

Conclusion

This compound is a valuable and versatile building block for the design of next-generation kinase inhibitors. Its incorporation can lead to significant improvements in metabolic stability, potency, and selectivity. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to explore the potential of this promising scaffold in their drug discovery programs. By understanding the underlying principles of its utility and employing the detailed methodologies described, scientists can accelerate the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,3-Difluorocyclopentanamine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for enhancing pharmacological properties. Fluorination can significantly improve metabolic stability, modulate lipophilicity and pKa, and enforce specific molecular conformations to increase binding affinity.[1][2] Among the diverse array of fluorinated building blocks, the this compound scaffold has emerged as a particularly valuable asset for drug development professionals.[1][2]

This scaffold offers a unique convergence of structural and electronic features. The gem-difluoro group on the cyclopentyl ring introduces a lipophilic, metabolically stable bioisostere for a carbonyl or hydroxyl group, while also influencing the pKa of the adjacent amine.[1] The conformational rigidity of the cyclopentane ring, further constrained by the difluoro substitution, allows for the precise orientation of substituents, which can be critical for optimizing interactions with biological targets.[1] These attributes have led to the successful application of this compound derivatives in the development of potent and selective therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system (CNS).[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound derivatives. We will delve into detailed, field-proven experimental protocols, explain the rationale behind key procedural choices, and offer insights into the characterization and safe handling of these important compounds.

Core Synthetic Strategies: A Two-Pronged Approach

The synthesis of this compound and its derivatives primarily follows two well-established routes, both commencing from the key intermediate, 3,3-difluorocyclopentanone. The choice of strategy often depends on the desired scale of the synthesis, the availability of starting materials, and the specific derivative being targeted.

  • Reductive Amination of 3,3-Difluorocyclopentanone: This is a direct and widely employed method for the synthesis of the parent amine and its N-substituted analogs.[4][5][6]

  • Synthesis via a Protected Amine Intermediate: This approach involves the synthesis of a protected amine, such as a carbamate, which is then deprotected to yield the desired primary amine.[5][7] This method can be advantageous when downstream transformations require the protection of the amine functionality.

The following sections will provide detailed protocols for the synthesis of the key ketone intermediate and the subsequent elaboration into this compound hydrochloride via reductive amination.

Diagrammatic Overview of the Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Salt Formation & Derivatization start Cyclopentanone Derivative ketone 3,3-Difluorocyclopentanone start->ketone Fluorination amine This compound ketone->amine Reductive Amination salt This compound HCl amine->salt HCl Treatment derivatives Substituted Derivatives amine->derivatives e.g., Amide Coupling

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclopentanone

The synthesis of the crucial ketone intermediate, 3,3-difluorocyclopentanone, is a key first step. While several methods exist, a common laboratory-scale approach involves the fluorination of a suitable cyclopentanone precursor. For larger-scale synthesis, a Dieckmann condensation of diethyl 2,2-difluoroadipate followed by hydrolysis and decarboxylation is an efficient route.[8] Below is an illustrative protocol based on the fluorination of a silyl enol ether, a method known for its relative safety and effectiveness.[4]

Rationale: This protocol utilizes trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as the fluorinating agent. The reaction proceeds through a difluorocyclopropanation followed by a vinylcyclopropane/cyclopentene rearrangement to afford the desired product. The use of a proton sponge is critical to neutralize the acid generated during the reaction, thereby preventing side reactions.

Materials:

  • 1-((Trimethylsilyl)oxy)cyclopent-1-ene

  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

  • Proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)

  • p-Xylene, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 1-((trimethylsilyl)oxy)cyclopent-1-ene in anhydrous p-xylene, add a catalytic amount of a proton sponge.

  • Heat the mixture to 60 °C under an inert atmosphere.

  • Add TFDA dropwise over 5 minutes.

  • Stir the mixture at 60 °C for 15 minutes to facilitate the difluorocyclopropanation.

  • Increase the temperature to 140 °C and maintain for 30 minutes to induce the rearrangement.

  • Cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,3-difluorocyclopentanone.

Safety Precautions:

  • Fluorinating agents can be hazardous. Handle TFDA with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • The reaction is performed at high temperatures. Use appropriate shielding and exercise caution.

Protocol 2: Reductive Amination of 3,3-Difluorocyclopentanone to this compound Hydrochloride

This protocol describes a general and robust method for the synthesis of the title compound via reductive amination.[4][6]

Rationale: The reaction proceeds in two stages within a single pot. First, the ketone reacts with an ammonia source to form an imine intermediate. A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then used to selectively reduce the imine to the primary amine. The use of a mild reducing agent is crucial to avoid the reduction of the starting ketone. The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.[6]

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonia source (e.g., 7N ammonia in methanol or ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Anhydrous methanol or dichloromethane

  • Acetic acid (catalytic amount)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Synthesis of this compound (Free Base)

  • Dissolve 3,3-difluorocyclopentanone in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the ammonia source (a large excess, e.g., 10-20 equivalents of a 7N solution of ammonia in methanol is recommended) and a catalytic amount of acetic acid.[6]

  • Stir the mixture at 0 °C for 1-2 hours to allow for imine formation.[6]

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform a standard aqueous workup: add saturated aqueous sodium bicarbonate and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part B: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).[4]

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until the solution becomes acidic.[6]

  • Continue stirring until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white to off-white solid.[2]

Troubleshooting and Optimization:

  • Low Yield: Incomplete imine formation can be a cause. Ensure a sufficient excess of the ammonia source and allow adequate time for imine formation before adding the reducing agent.[4]

  • Formation of Secondary Amine Impurity: The formation of bis(3,3-difluorocyclopentyl)amine is a common side reaction.[6] To minimize this, use a large excess of the ammonia source and maintain a low reaction temperature.[6]

  • Oily Product: If the hydrochloride salt precipitates as an oil, it may be due to impurities. Purifying the free amine by distillation or column chromatography before salt formation can yield a crystalline product.[6]

Data Presentation: Expected Analytical Characteristics

The successful synthesis of this compound and its derivatives should be confirmed by a suite of analytical techniques.

Property Value/Technique Expected Observations
Molecular Formula C₅H₁₀ClF₂NFor the hydrochloride salt.[2][5]
Molecular Weight 157.59 g/mol For the hydrochloride salt.[2][5]
Appearance White to off-white solidFor the hydrochloride salt.[2]
¹H NMR (CDCl₃, 400 MHz)Protons on the cyclopentyl ring will appear as complex multiplets. The chemical shifts will be influenced by the fluorine atoms and the amine group.
¹³C NMR (CDCl₃, 101 MHz)The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.[9]
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance is expected for the two equivalent fluorine atoms, which may show coupling to adjacent protons.[9][10]
Mass Spectrometry ESI-MSThe molecular ion peak for the free amine ([M+H]⁺) should be observed.
Purity (HPLC) >98%A C18 reverse-phase column with a gradient of acetonitrile in water (with a modifier like formic acid or TFA) is typically used.[2]

Safety and Handling of Fluorinated Compounds

Working with fluorinated compounds requires strict adherence to safety protocols due to their potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield (when handling larger quantities), and compatible gloves.[11] Consult glove manufacturer compatibility charts for the specific compounds and solvents being used.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[11]

  • Spill and Emergency Procedures: Be prepared for spills. Have appropriate spill kits containing absorbent materials compatible with fluorinated compounds. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12][13] For compounds that can generate HF, have calcium gluconate gel readily available.[12][13]

Conclusion

The this compound scaffold is a powerful tool in the arsenal of medicinal chemists. The synthetic protocols detailed in this guide provide a robust and reliable pathway for accessing this valuable building block and its derivatives. By understanding the underlying principles of the synthetic transformations and adhering to strict safety protocols, researchers can effectively leverage the unique properties of this scaffold to design the next generation of innovative therapeutics.

References

Application Notes and Protocols for Solution-Phase Parallel Synthesis of Amide and Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Solution-Phase Parallel Synthesis

In the landscape of modern drug discovery, the rapid generation of diverse compound libraries is paramount for identifying novel therapeutic agents. Amide and sulfonamide moieties are privileged structures, appearing in a vast number of marketed drugs and clinical candidates due to their favorable physicochemical properties and ability to participate in key hydrogen bonding interactions with biological targets.[1] Solution-phase parallel synthesis has emerged as a powerful strategy for the efficient construction of amide and sulfonamide libraries, offering a homogeneous reaction environment that circumvents some of the challenges associated with solid-phase synthesis.[2] This approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying building blocks, thereby accelerating the hit-to-lead optimization process.[3][4]

This comprehensive guide provides detailed protocols and expert insights into the solution-phase parallel synthesis of amide and sulfonamide libraries. We will delve into the rationale behind experimental choices, robust purification strategies, and essential analytical techniques for library characterization, empowering researchers to confidently generate high-quality compound libraries for their drug discovery campaigns.

Core Principles: The Advantages of Solution-Phase Synthesis

While solid-phase synthesis offers simplified purification, solution-phase parallel synthesis presents several distinct advantages:

  • No Resin-Related Limitations: Issues such as incomplete reaction due to steric hindrance on the solid support or leaching of impurities from the resin are avoided.

  • Real-Time Reaction Monitoring: Reactions can be easily monitored using standard analytical techniques like TLC, LC-MS, or NMR.

  • Broader Reagent Scope: A wider range of reagents and reaction conditions can be employed without being limited by resin compatibility.

  • Scalability: Scaling up successful reactions is more straightforward in solution phase.

  • Cost-Effectiveness: In many cases, solution-phase synthesis can be more cost-effective, avoiding the expense of specialized resins and linkers.

Workflow for Parallel Library Synthesis

The general workflow for solution-phase parallel synthesis of amide and sulfonamide libraries is a systematic process designed for efficiency and high throughput.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Archiving Reagent_Selection Reagent Selection (Acids, Amines, Sulfonyl Chlorides) Solution_Prep Stock Solution Preparation Reagent_Selection->Solution_Prep Reaction_Setup Parallel Reaction Setup (96-well plates or reaction blocks) Solution_Prep->Reaction_Setup Reaction Reaction Incubation (Shaking, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (LC-MS, TLC) Reaction->Monitoring Workup Quenching & Work-up Monitoring->Workup Scavenging Scavenger Resin Addition (Removal of excess reagents/by-products) Workup->Scavenging Filtration Filtration Scavenging->Filtration Analysis Purity & Identity Analysis (LC-MS, NMR) Filtration->Analysis Archiving Compound Archiving (Plating, Storage) Analysis->Archiving

Figure 1: General workflow for solution-phase parallel synthesis.

Part 1: Parallel Synthesis of Amide Libraries

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[1] The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary.

Key Reagents and Rationale

A plethora of coupling reagents are available for amide bond formation.[1][5][6] The choice of reagent depends on factors such as substrate scope, cost, and ease of by-product removal.

Coupling Reagent Class Examples Mechanism of Action Advantages Considerations
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]High reactivity, cost-effective.Can cause racemization, by-products (ureas) can be difficult to remove.
Phosphonium Salts PyBOP, PyAOPForm an activated ester intermediate.Low racemization, high yields.Can be more expensive, by-products need to be removed.
Uronium/Aminium Salts HBTU, HATU, TBTUSimilar to phosphonium salts, form activated esters.Highly efficient, low racemization.[7]By-products require removal.

For parallel synthesis, reagents that produce easily removable by-products or can be used in conjunction with scavenger resins are highly desirable.

Detailed Protocol: Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format using a carbodiimide coupling agent and a scavenger resin for purification.

Materials:

  • Carboxylic acids (Building Block A)

  • Primary or secondary amines (Building Block B)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tris(2-aminoethyl)amine polystyrene resin (scavenger for excess acid and coupling agent)

  • Isocyanate polystyrene resin (scavenger for excess amine)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of each carboxylic acid (Building Block A) in DMF.

    • Prepare 0.2 M stock solutions of each amine (Building Block B) in DMF.

    • Prepare a 0.2 M stock solution of DIC in DMF.

    • Prepare a 0.2 M stock solution of HOBt in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each designated well, add 200 µL of the corresponding carboxylic acid stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the HOBt stock solution (0.04 mmol, 1.0 eq) to each well.

    • Add 200 µL of the DIC stock solution (0.04 mmol, 1.0 eq) to each well.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add 220 µL of the corresponding amine stock solution (0.044 mmol, 1.1 eq) to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours.

  • Reaction Monitoring:

    • After the incubation period, take a small aliquot (5-10 µL) from a few representative wells.

    • Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) and analyze by LC-MS to determine the extent of conversion.

  • Purification using Scavenger Resins:

    • To each well containing a reaction with a primary or secondary amine, add Tris(2-aminoethyl)amine polystyrene resin (~3 equivalents based on the excess reactant) to scavenge any unreacted carboxylic acid and HOBt.

    • To each well, add isocyanate polystyrene resin (~3 equivalents based on the excess amine) to scavenge any unreacted primary or secondary amine.

    • Seal the reaction block and shake at room temperature for 4-16 hours.

  • Product Isolation:

    • Filter the contents of each well through a filter plate into a clean 96-well collection plate.

    • Wash the resin in each well with DCM (2 x 500 µL) and add the washings to the collection plate.

    • Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis and Archiving:

    • Re-dissolve the dried products in a suitable solvent (e.g., DMSO) to a known concentration.

    • Analyze the purity and confirm the identity of a representative selection of the library members by LC-MS and ¹H NMR.[8][9]

    • Store the library plate at -20°C.

Part 2: Parallel Synthesis of Sulfonamide Libraries

Sulfonamides are crucial pharmacophores and are often synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.[10][11] This reaction is generally high-yielding and proceeds under mild conditions, making it well-suited for parallel synthesis.

Key Reagents and Rationale

The most common method for sulfonamide synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[10]

Reagent Class Examples Role in Reaction Advantages Considerations
Sulfonylating Agents Aryl sulfonyl chlorides, Alkyl sulfonyl chloridesProvide the sulfonyl group.Readily available, highly reactive.Can be moisture-sensitive.
Amines Primary amines, Secondary aminesNucleophile that attacks the sulfonyl chloride.Wide variety of commercially available amines.Sterically hindered amines may react slower.
Bases Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralize the HCl by-product.Drives the reaction to completion.Excess base needs to be removed.
Detailed Protocol: Sulfonamide Library Synthesis

This protocol outlines the parallel synthesis of a sulfonamide library in a 96-well plate format with purification facilitated by scavenger resins.

Materials:

  • Sulfonyl chlorides (Building Block C)

  • Primary or secondary amines (Building Block D)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tris(2-aminoethyl)amine polystyrene resin (scavenger for excess sulfonyl chloride)

  • Isocyanate polystyrene resin (scavenger for excess amine)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of each sulfonyl chloride (Building Block C) in DCM.

    • Prepare 0.22 M stock solutions of each amine (Building Block D) in DCM.

    • Prepare a 0.5 M stock solution of pyridine or TEA in DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each designated well, add 200 µL of the corresponding amine stock solution (0.044 mmol, 1.1 eq).

    • Add 100 µL of the base stock solution (0.05 mmol, 1.25 eq) to each well.

    • Add 200 µL of the corresponding sulfonyl chloride stock solution (0.04 mmol, 1.0 eq) to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress for a few representative wells using LC-MS or TLC.

  • Purification using Scavenger Resins:

    • To scavenge excess sulfonyl chloride, add Tris(2-aminoethyl)amine polystyrene resin (~3 equivalents based on the excess reactant) to each well.

    • To scavenge excess amine, add isocyanate polystyrene resin (~3 equivalents based on the excess amine) to each well.

    • Seal the reaction block and shake at room temperature for 4-16 hours.

  • Product Isolation:

    • Filter the reaction mixtures through a filter plate into a new 96-well collection plate.

    • Wash the resin in each well with DCM (2 x 500 µL), collecting the washes in the same collection plate.

    • Evaporate the solvent to afford the final sulfonamide products.

  • Analysis and Archiving:

    • Prepare stock solutions of the final compounds in a suitable solvent like DMSO.

    • Characterize a subset of the library for purity and identity using LC-MS and ¹H NMR.[9][12]

    • Store the library plate under appropriate conditions.

Purification Strategies: The Role of Scavenger Resins

A key to successful solution-phase parallel synthesis is an efficient purification strategy. Scavenger resins, which are solid-supported reagents designed to react with and remove excess reagents or by-products, are invaluable in this context.[2][13][14]

G cluster_reaction Reaction Mixture cluster_scavenging Scavenging cluster_purified Purified Solution Product Desired Product Purified_Product Purified Product Product->Purified_Product Remains in Solution Excess_Reagent Excess Reagent Scavenger_Resin Scavenger Resin Excess_Reagent->Scavenger_Resin Reacts with Byproduct By-product Byproduct->Scavenger_Resin Reacts with Bound_Impurity Resin-Bound Impurity Scavenger_Resin->Bound_Impurity Forms Filtration Filtration Bound_Impurity->Filtration Removed by

Figure 2: Principle of purification using scavenger resins.

The use of scavenger resins simplifies the purification process to a simple filtration step, making it highly amenable to high-throughput workflows.[15][16]

Scavenger Resin Type Functional Group Targeted Species
Basic Scavengers Amine-functionalized (e.g., Tris(2-aminoethyl)amine)Excess acids, acid chlorides, sulfonyl chlorides, isocyanates.
Acidic Scavengers Sulfonic acid-functionalizedExcess amines, basic by-products.
Electrophilic Scavengers Isocyanate-functionalizedExcess primary and secondary amines.
Nucleophilic Scavengers Thiol-functionalizedExcess alkyl halides, electrophiles.

Analytical Characterization of Compound Libraries

Rigorous analytical characterization is crucial to ensure the quality and integrity of the synthesized library.[8][17] A multi-detector approach is often employed for purity assessment.[18]

Analytical Technique Purpose Information Obtained
LC-MS (Liquid Chromatography-Mass Spectrometry) Primary tool for purity assessment and identity confirmation.Retention time, molecular weight, purity profile.[9]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of a representative subset of the library.Chemical structure, presence of impurities.[8]
HPLC-UV/ELSD (High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection) Orthogonal purity assessment.Purity based on UV absorbance and non-volatile components.[17][18]

Conclusion

Solution-phase parallel synthesis is a robust and versatile platform for the rapid generation of high-quality amide and sulfonamide libraries. By leveraging well-established reaction protocols, efficient purification strategies such as scavenger resins, and comprehensive analytical characterization, researchers can significantly accelerate their drug discovery efforts. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this powerful technology in the modern medicinal chemistry laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of 3,3-Difluorocyclopentanamine Hydrochloride by crystallization, designed for researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth, field-proven insights into the purification of this compound Hydrochloride. The strategic placement of the gem-difluoro group on the cyclopentyl ring presents unique challenges and opportunities in purification.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Core Concepts: Why Crystallize as a Hydrochloride Salt?

The conversion of a free amine to its hydrochloride salt is a fundamental strategy in pharmaceutical development for several reasons:

  • Enhanced Stability: Amine salts are generally more stable and less prone to oxidation or degradation than the corresponding free bases.[3]

  • Improved Handling: They are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and store compared to potentially oily or low-melting free amines.[4]

  • Modified Solubility: The salt form dramatically alters the compound's solubility profile. While the free amine is soluble in many organic solvents, the hydrochloride salt is significantly more polar. This polarity difference is the cornerstone of the crystallization process, allowing for selective precipitation from less polar organic solvents.[5][6] The chloride ion, being an excellent hydrogen bond acceptor, plays a key role in forming a stable crystal lattice.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound Hydrochloride?

A1: The impurity profile is intrinsically linked to the synthetic route, which is most commonly the reductive amination of 3,3-difluorocyclopentanone.[3][4] Key impurities to anticipate include:

  • Unreacted Starting Material: Residual 3,3-difluorocyclopentanone.

  • Over-alkylation Products: Formation of the secondary amine, bis(3,3-difluorocyclopentyl)amine, is a frequent side reaction.[3]

  • Reducing Agent Byproducts: Depending on the reducing agent used (e.g., NaBH₄, NaBH₃CN), inorganic salts or related adducts may be present.[3]

  • Solvent and Reagent Adducts: Impurities stemming from the solvent or other reagents used during the reaction or work-up.[3]

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent system leverages the principle that the desired compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[8] For amine hydrochlorides, a two-solvent or "anti-solvent" system is often most effective.[3]

  • Primary Solvent (Good Solvent): A polar solvent that can dissolve the hydrochloride salt, at least when heated. For this compound, methanol or ethanol are common choices.[3]

  • Anti-Solvent (Poor Solvent): A non-polar solvent in which the salt is insoluble. This is added to the primary solution to induce precipitation. Diethyl ether, ethyl acetate, or hexane are excellent candidates.[3][9]

The key is to dissolve the crude salt in a minimal amount of the hot primary solvent to create a saturated solution, then slowly introduce the anti-solvent until turbidity (cloudiness) appears, indicating the onset of precipitation.[5][10]

Q3: How can I assess the purity of my crystallized product?

A3: A combination of techniques is essential for a comprehensive purity assessment:

  • Melting Point Determination: A sharp, narrow melting range is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting range.[1]

  • Spectroscopy (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[3][11]

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying purity with high precision.[11]

Physicochemical Data Summary

The following table summarizes key properties of this compound Hydrochloride.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClF₂N[4][12]
Molecular Weight 157.59 g/mol [1][11][12]
Appearance White to off-white crystalline solid[1][4]
Melting Point ~130-134 °C[4]
Solubility Soluble in water, DMSO, and ethanol.[4][11]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[4]

Troubleshooting Guide

Encountering issues during crystallization is common. This section provides a logical framework for diagnosing and resolving them.

Troubleshooting_Crystallization start Problem Encountered During Crystallization oiling_out Product Separates as an Oil ('Oiling Out') start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Low Purity / Broad Melting Point start->low_purity cause_oil_1 Cause: High Impurity Level oiling_out->cause_oil_1 cause_oil_2 Cause: Solvent BP > Solute MP oiling_out->cause_oil_2 cause_oil_3 Cause: Cooling Too Rapidly oiling_out->cause_oil_3 cause_nc_1 Cause: Solution is Undersaturated no_crystals->cause_nc_1 cause_nc_2 Cause: Incomplete Salt Formation no_crystals->cause_nc_2 cause_nc_3 Cause: Unsuitable Solvent System no_crystals->cause_nc_3 cause_lp_1 Cause: Impurities Trapped in Lattice low_purity->cause_lp_1 cause_lp_2 Cause: Ineffective Washing low_purity->cause_lp_2 sol_oil_1 Solution: Purify free amine first (distillation/chromatography). [1] cause_oil_1->sol_oil_1 sol_oil_2 Solution: Lower solvent boiling point or add anti-solvent. [13] cause_oil_2->sol_oil_2 sol_oil_3 Solution: Allow slow cooling; insulate the flask. [13] cause_oil_3->sol_oil_3 sol_nc_1 Solution: Reduce solvent volume (evaporation) or add more anti-solvent. [16] cause_nc_1->sol_nc_1 sol_nc_2 Solution: Add slight excess of HCl solution; check pH. [1] cause_nc_2->sol_nc_2 sol_nc_3 Solution: Try scratching flask inner wall; add a seed crystal. [11] cause_nc_3->sol_nc_3 sol_lp_1 Solution: Re-crystallize the product, ensuring slow crystal growth. [1] cause_lp_1->sol_lp_1 sol_lp_2 Solution: Wash collected crystals with fresh, ice-cold anti-solvent. [1] cause_lp_2->sol_lp_2

Caption: Troubleshooting Decision Tree for Crystallization.

In-depth Explanation for "Oiling Out"

"Oiling out" is a common and frustrating issue where the product separates as a liquid instead of a solid.[13] This occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above its melting point (or the melting point of the impure mixture).[14] The presence of impurities is a major cause, as they can depress the melting point and inhibit the formation of a stable crystal lattice.[3] The recommended first action is often to purify the precursor free amine by chromatography or distillation before attempting the salt formation and crystallization.[3]

Experimental Protocols & Workflows

Overall Purification Workflow

The purification is a multi-step process that requires careful control of solvent, temperature, and stoichiometry.

Purification_Workflow cluster_0 Preparation cluster_1 Salt Formation & Precipitation cluster_2 Purification crude_amine Crude this compound (in a suitable solvent like Isopropanol or Ether) [6] add_hcl Add HCl solution (e.g., 2M HCl in Ether) dropwise [1] crude_amine->add_hcl precipitate Precipitation of Crude Hydrochloride Salt add_hcl->precipitate recrystallize Recrystallization (e.g., from Methanol/Ether) [1] precipitate->recrystallize isolate Isolate & Wash Crystals (Vacuum Filtration) [1] recrystallize->isolate dry Dry Under Vacuum isolate->dry pure_product Pure this compound HCl dry->pure_product

Caption: General Workflow for Purification.

Protocol 1: Formation and Direct Precipitation of the Hydrochloride Salt

This protocol is suitable for relatively pure crude amine where direct precipitation yields a solid of acceptable quality.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or diethyl ether (approx. 5-10 mL per gram).[3][9]

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Acidification: While stirring vigorously, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise.[3] Monitor the pH of the solution by periodically touching a glass stir rod to pH paper; continue adding acid until the solution is distinctly acidic.

  • Precipitation: The hydrochloride salt should precipitate as a white solid.[3] If precipitation is slow or incomplete, continue stirring in the ice bath for an additional 30-60 minutes.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This protocol is used to further purify the crude hydrochloride salt obtained from Protocol 1 or if the initial product is oily or highly discolored.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a hot polar solvent (e.g., methanol or ethanol) dropwise, while heating and swirling, until the solid just dissolves. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[10] If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform the hot filtration.[8]

  • Induce Crystallization: Allow the clear filtrate to cool slowly towards room temperature. Once cooling has begun, slowly add a non-polar anti-solvent (e.g., diethyl ether) dropwise with swirling until the solution becomes persistently cloudy.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature to allow for slow crystal growth. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small volume of ice-cold anti-solvent, and dry under vacuum as described in Protocol 1.[3]

References

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of 3,3-Difluorocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of 3,3-difluorocyclopentanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The presence of the gem-difluoro group adjacent to the carbonyl significantly alters the ketone's reactivity, often leading to common issues like low yield, incomplete conversion, and the formation of side products.

This document provides a structured approach to troubleshooting, grounded in mechanistic principles and practical, field-tested solutions.

Troubleshooting Guide: Low Yield and Associated Issues

This section addresses the most common problems encountered during the reductive amination of 3,3-difluorocyclopentanone in a question-and-answer format.

Question 1: My reaction shows low conversion of the starting ketone. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle, primarily due to the electron-withdrawing nature of the two fluorine atoms, which deactivate the carbonyl group towards nucleophilic attack.

Primary Cause: Inefficient Imine/Iminium Ion Formation.

The first step of reductive amination is the formation of a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion.[1] The electron-withdrawing difluoro group destabilizes the partial positive charge on the carbonyl carbon, making the initial nucleophilic attack by the amine less favorable.

Solutions:

  • Acid Catalysis: The formation of the imine is best performed under mildly acidic conditions (pH 4-5).[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]

    • Protocol: Add a catalytic amount of a weak acid, such as acetic acid (10-50 mol%), to the reaction mixture of the ketone and amine before adding the reducing agent.[4]

  • Lewis Acid Activation: For particularly stubborn cases, a Lewis acid can be more effective than a Brønsted acid.

    • Protocol: Use a catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to activate the ketone.[2][4] Add the Lewis acid to the ketone before introducing the amine.

  • Allow Sufficient Time for Imine Formation: Before introducing the reducing agent, especially a strong one like sodium borohydride, allow the ketone and amine to stir together for a period (e.g., 1-2 hours) to maximize the concentration of the imine intermediate.[2][4] This is particularly crucial when not using a one-pot procedure.

Question 2: I'm observing the formation of 3,3-difluorocyclopentanol as a major byproduct. Why is this happening and what can I do to prevent it?

The formation of the corresponding alcohol is a clear indication that the ketone is being reduced directly by the hydride agent before it can form the imine.

Primary Cause: Non-selective Reducing Agent.

Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[2] If the rate of ketone reduction is competitive with or faster than the rate of imine formation, significant alcohol byproduct will be generated, leading to lower yields of the desired amine.[2]

Solutions:

  • Switch to a Milder, More Selective Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for reductive aminations.[5] It is a milder reducing agent than NaBH₄ and selectively reduces the iminium ion much faster than it reduces the ketone, allowing for a convenient one-pot procedure.[1][6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is selective for the iminium ion over the ketone, especially at a controlled pH.[1][2] However, it is highly toxic and can generate hydrogen cyanide gas, so it must be handled with extreme care.[8]

  • Procedural Modification (if using NaBH₄): If you must use NaBH₄, a two-step procedure is recommended.

    • Pre-form the imine: Stir the 3,3-difluorocyclopentanone and the amine (with an acid catalyst if necessary) in a suitable solvent. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[8]

    • Controlled Addition of Reductant: Once imine formation is maximized (monitor by TLC or GC-MS), then add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control the reduction.[4]

Question 3: My primary amine starting material is leading to the formation of a dialkylated secondary amine. How can I improve the selectivity for the desired primary amine product?

Over-alkylation can be a problem, where the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the ketone.

Primary Cause: Reactivity of the Product Amine.

The product amine can be more nucleophilic than the starting amine, leading to a subsequent reductive amination reaction.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a large excess of the ammonia source can help to outcompete the product amine in reacting with the ketone.

  • Ammonia Source: When synthesizing a primary amine, use an ammonia equivalent like ammonium acetate or a solution of ammonia in methanol.[4]

  • Stepwise Procedure: A stepwise approach can minimize dialkylation.[4] First, form the imine, and then in a separate step, perform the reduction. This avoids having a high concentration of the ketone present with the product amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of 3,3-difluorocyclopentanone?

The optimal pH for imine formation is generally between 4 and 6.[3] At a lower pH, the amine nucleophile becomes protonated and non-nucleophilic.[2][3] At a higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[3][9]

Q2: Which reducing agent is best for this specific substrate?

For 3,3-difluorocyclopentanone, sodium triacetoxyborohydride (STAB) is highly recommended.[5] Its mildness and high selectivity for the iminium ion over the deactivated ketone make it ideal for a one-pot reaction, minimizing the formation of the alcohol byproduct.[6][7][8]

Q3: Can I run this reaction as a one-pot procedure?

Yes, and it is often the preferred method for efficiency. A one-pot procedure is most successful when using a selective reducing agent like STAB or NaBH₃CN.[7] This allows the imine to be formed and reduced in situ without isolation.[1]

Q4: What are suitable solvents for this reaction?

Commonly used solvents include methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).[4][5] When using STAB, which is water-sensitive, anhydrous solvents like DCE or THF are preferred.[10] Methanol is often used with NaBH₃CN and NaBH₄.[10]

Q5: How can I purify the final 3,3-difluorocyclopentanamine product?

As an amine, the product can be purified via an acid-base extraction. The crude reaction mixture can be acidified, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to liberate the free amine, which is then extracted with an organic solvent. Alternatively, the amine can be precipitated as its hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) to a solution of the free amine.[4] The resulting salt can be collected by filtration.[4]

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationRelative ReactivitySelectivity (Imine vs. Ketone)Recommended ProcedureKey Considerations
Sodium BorohydrideNaBH₄StrongLowTwo-step (pre-form imine)Cost-effective but can lead to alcohol byproduct.[8]
Sodium CyanoborohydrideNaBH₃CNMildHighOne-potHighly toxic; generates HCN waste.[1][8]
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃MildVery HighOne-potExcellent choice for sensitive substrates; less toxic than NaBH₃CN.[5][6][8]
Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol is a general guideline and may require optimization.

  • To a solution of 3,3-difluorocyclopentanone (1.0 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane), add the amine (1.0-1.2 equiv).

  • If the amine is added as a salt (e.g., ammonium acetate), no additional acid may be necessary. If using a free amine, add a catalytic amount of acetic acid (0.1-0.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the mixture.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify as necessary (e.g., acid-base extraction, crystallization as a salt, or column chromatography).

Visualization of Key Concepts

Reductive_Amination_Pathway cluster_imine Step 1: Imine/Iminium Formation cluster_reduction Step 2: Reduction cluster_side_reaction Side Reaction Ketone 3,3-Difluorocyclopentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Alcohol Alcohol Byproduct Ketone->Alcohol + Non-selective Reducing Agent (e.g., NaBH4) Amine Amine (R-NH2) Imine Imine/Iminium Ion Hemiaminal->Imine - H2O (Acid Catalyzed) Product Product Amine Imine->Product + Reducing Agent (e.g., STAB)

Caption: General workflow for reductive amination and a common side reaction.

Troubleshooting_Workflow Start Low Yield Observed Q1 Primary Issue? Start->Q1 LowConv Low Conversion (Ketone Remaining) Q1->LowConv Low Conversion Alcohol Alcohol Byproduct Q1->Alcohol Alcohol Byproduct Dialkylation Dialkylation Observed Q1->Dialkylation Dialkylation Sol_Imine Inefficient Imine Formation LowConv->Sol_Imine Fix_Acid Add Catalytic Acid (e.g., Acetic Acid) Sol_Imine->Fix_Acid Fix_Time Increase Imine Formation Time Sol_Imine->Fix_Time Sol_Reductant Non-Selective Reducing Agent Alcohol->Sol_Reductant Fix_STAB Switch to STAB or NaBH3CN Sol_Reductant->Fix_STAB Fix_2Step Use Two-Step Procedure with NaBH4 Sol_Reductant->Fix_2Step Sol_Dialkyl Product Reacts Further Dialkylation->Sol_Dialkyl Fix_Stoich Control Stoichiometry (Excess Amine Source) Sol_Dialkyl->Fix_Stoich

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Characterizing 3,3-Difluorocyclopentanamine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3,3-Difluorocyclopentanamine and its derivatives. As a valued building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system, its structural confirmation and purity assessment are paramount.[1] The introduction of the gem-difluoro group significantly modulates the molecule's physicochemical properties, such as metabolic stability and pKa, but it also introduces distinct analytical challenges.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to navigate the complexities of analyzing this fluorinated scaffold.

General Analytical Strategy & Workflow

A robust analytical workflow is critical for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC, GC).[1][3] Each technique provides a unique piece of the puzzle, and their combined data ensures a comprehensive understanding of the product's identity, purity, and impurity profile.

Analytical_Workflow Fig 1. General Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Final Report Sample This compound Product (e.g., HCl Salt) NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR LCMS LC-MS Sample->LCMS GCMS GC-MS (after derivatization) Sample->GCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment LCMS->Purity Impurity Impurity Profiling GCMS->Impurity Report Certificate of Analysis Structure->Report Purity->Report Impurity->Report

Caption: A typical workflow for the comprehensive analysis of this compound products.

Frequently Asked Questions & Troubleshooting Guides
Section 1: General Sample Handling and Stability

Q1: My analytical results are inconsistent across different batches. What could be the cause?

A: Inconsistency often originates from sample handling, stability, or contamination.[4]

  • Stability: While the C-F bond is strong, certain fluorinated amines can be unstable, especially as a free base.[5][6][7] The hydrochloride salt form is typically used to enhance stability and handling properties.[8][9] Ensure your material is stored in a cool, dry place, protected from light.

  • Contamination: Run a "method blank" (a clean solvent sample) through your entire preparation and analysis workflow.[4] Detection of fluorinated compounds in the blank points to contamination from reagents, vials, or the lab environment.[4]

  • Hygroscopicity: Amine salts can be hygroscopic. Ensure you are weighing the sample in a controlled environment to avoid inaccuracies in concentration calculations.

Q2: The compound won't fully dissolve for my analysis. What solvents should I use?

A: this compound hydrochloride is generally soluble in polar solvents like DMSO, ethanol, and water.[1][10] For NMR, deuterated solvents like D₂O, Methanol-d₄, or DMSO-d₆ are suitable.[11] If solubility issues persist, gentle warming or sonication can help. For HPLC, initial dissolution in a small amount of DMSO or methanol followed by dilution in the mobile phase is a common practice.

Section 2: Chromatographic Challenges (HPLC & GC)

Q3: I'm seeing severe peak tailing for my compound in reverse-phase HPLC. How can I fix this?

A: This is a classic issue when analyzing basic compounds like amines on silica-based columns. The primary amine interacts strongly with residual acidic silanol groups on the stationary phase, causing poor peak shape.

Causality: The protonated amine group (R-NH₃⁺) undergoes secondary ionic interactions with deprotonated silanols (Si-O⁻), leading to a mixed-mode retention mechanism that causes tailing.

Solutions:

  • Mobile Phase Additives: Add a competing base or an acid to the mobile phase.

    • Acid (e.g., 0.1% Formic Acid or Acetic Acid): This lowers the mobile phase pH, protonating the analyte (good for ESI-MS) and suppressing the ionization of silanol groups, thereby reducing secondary interactions.[3]

    • Competing Base (e.g., 0.1% Triethylamine - TEA): TEA is a stronger base that binds to the active silanol sites, effectively shielding the analyte from these interactions. Note: TEA can suppress MS ionization and has a UV cutoff.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a fluorinated phase or a polymer-based column) designed for basic compounds.

  • Increase Buffer Strength: A higher ionic strength in the mobile phase can also help mask residual silanol activity.[4]

HPLC_Troubleshooting Fig 2. Troubleshooting Poor HPLC Peak Shape Start Poor Peak Shape Observed (Tailing) Check1 Is mobile phase pH controlled? Start->Check1 Action1 Add 0.1% Formic Acid or Acetic Acid Check1->Action1 No Check2 Is tailing still present? Check1->Check2 Yes Action1->Check2 Action2 Add a competing base (e.g., 0.1% TEA) (Caution for MS) Check2->Action2 Yes End Peak Shape Improved Check2->End No Check3 Is tailing still present? Action2->Check3 Action3 Switch to a specialized column (e.g., end-capped, fluorinated phase) Check3->Action3 Yes Check3->End No Action3->End

Caption: A logical decision tree for addressing peak tailing in HPLC analysis of amines.

Q4: Can I analyze this compound using Gas Chromatography (GC)?

A: Direct analysis of primary amines by GC is challenging due to their polarity and tendency to interact with the column, leading to poor peak shape and low response. Derivatization is strongly recommended.[3]

Causality: The polar N-H bonds in the amine lead to strong interactions with the stationary phase and can cause adsorption issues in the inlet and column. Derivatization masks these polar groups, increasing volatility and thermal stability while reducing unwanted interactions.

Recommended Action: Derivatize the amine using an acylating agent like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA). This replaces the active hydrogens on the amine with a nonpolar, fluorinated group, resulting in excellent peak shapes and sensitivity, especially with an electron capture detector (ECD) or MS. A detailed protocol is provided below.

Section 3: NMR Spectroscopic Characterization

Q5: What is the significance of ¹⁹F NMR in this analysis, and what should I expect?

A: ¹⁹F NMR is an indispensable tool for analyzing any fluorinated compound.[12] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments, comparable to ¹H.[13][14]

Key Advantages for this compound:

  • Confirmation: It provides direct and unambiguous evidence of the gem-difluoro (CF₂) group's presence.[3]

  • Purity: Fluorine-containing impurities, which might be difficult to spot in ¹H NMR, will be readily detected in the ¹⁹F spectrum due to its wide chemical shift range and high sensitivity.[3][15]

  • Structural Information: Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) provides valuable information about the molecular structure.[16]

Q6: The ¹H and ¹³C NMR spectra are more complex than I expected. Why?

A: The complexity arises from heteronuclear coupling between the fluorine atoms and the neighboring protons and carbons.

  • ¹H NMR: Protons on the carbons adjacent to the CF₂ group (at the C2 and C5 positions) will appear as complex multiplets (e.g., a triplet of triplets) due to coupling to both the geminal fluorine atoms and adjacent protons.[3]

  • ¹³C NMR: The carbon signals for the CF₂ group and adjacent carbons will be split into triplets due to one-bond (¹JCF) and two-bond (²JCF) coupling, respectively. ¹JCF coupling constants are typically very large (250-300 Hz).[3][13]

| Expected NMR Chemical Shifts (Approximate) | | :--- | :--- | :--- | | Nucleus | Position | Approx. Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | | ¹H | CH-NH₂ | 2.8 - 3.5 | Multiplet | | | CH₂ adjacent to CF₂ | 2.0 - 2.5 | Multiplet (e.g., triplet of triplets) | | | CH₂ beta to CF₂ | 1.8 - 2.2 | Multiplet | | | NH₂ | 1.0 - 2.5 | Broad singlet | | ¹³C | C-F₂ | 115 - 125 | Triplet | | | C-NH₂ | 50 - 60 | Singlet or doublet | | | CH₂ adjacent to CF₂ | 35 - 45 | Triplet | | | CH₂ beta to CF₂ | 20 - 30 | Singlet or triplet | Disclaimer: These are estimated values based on analogous structures and may vary with solvent and experimental conditions.[3]

Q7: My ¹⁹F NMR signal is very broad. What are the potential causes?

A: Peak broadening in ¹⁹F NMR can be frustrating. Here are the most common culprits and solutions:[4]

  • Poor Solubility: If the compound is not fully dissolved or is aggregating, it can lead to broad lines. Try using a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆), gently warming the sample, or decreasing the concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals are notorious for causing significant peak broadening. This can come from reagents, glassware, or the sample itself. You can try passing your sample solution through a small plug of Celite or silica to remove them.

  • Chemical Exchange: If the fluorine atoms are undergoing chemical exchange on the NMR timescale, this can broaden the signal. Running the experiment at a lower temperature can sometimes slow this exchange and sharpen the peaks.

Section 4: Mass Spectrometry (MS) Analysis

Q8: I am having trouble detecting the molecular ion [M+H]⁺ using electrospray ionization (ESI). Any suggestions?

A: The amine group in this compound is basic and should ionize well in positive ESI mode. If you are not seeing the protonated molecule, consider the following:

  • Protonation: Ensure your mobile phase or infusion solvent contains a proton source. Adding 0.1% formic acid is standard practice and highly effective for protonating amines, leading to a strong [M+H]⁺ signal.[11]

  • In-Source Fragmentation: The C-F bond can sometimes be labile under certain MS conditions. If your in-source energy (e.g., cone voltage) is too high, the molecule might be fragmenting before it is detected. Try reducing the source energy to see if the molecular ion intensity increases.

  • Perfluorinated Compounds: In some cases, highly fluorinated compounds can exhibit lower ionization efficiency or unusual fragmentation patterns in the mass spectrometer.[17]

Q9: What are the common impurities I should look for with MS?

A: The most common synthesis route is the reductive amination of 3,3-difluorocyclopentanone.[9] Therefore, the most likely impurities are:

  • Unreacted Starting Material: 3,3-difluorocyclopentanone.

  • Over-alkylation Product: The secondary amine, bis(3,3-difluorocyclopentyl)amine, is a very common side-product.[9]

  • Reductant Byproducts: Impurities related to the specific reducing agent used.

GC-MS (after derivatization) and LC-MS are excellent tools for identifying and quantifying these impurities by their unique mass-to-charge ratios.[9]

Detailed Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis

This protocol is a standard procedure for preparing a sample for ¹H, ¹³C, and ¹⁹F NMR analysis.[3][11]

  • Weigh Sample: Accurately weigh 5-10 mg of the this compound product.

  • Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. Gentle warming may be required.

  • Add Reference (if needed): If the deuterated solvent does not contain an internal standard, add a small amount of a reference standard (e.g., TMS for ¹H/¹³C, or a compound like trifluorotoluene for ¹⁹F).

  • Analyze: Insert the tube into the NMR spectrometer and acquire the spectra.

Protocol 2: Derivatization for GC-MS Analysis

This protocol details the derivatization of the primary amine to make it suitable for GC analysis.[3]

  • Prepare Sample: Accurately weigh approximately 1 mg of the this compound product into a 2 mL GC vial.

  • Add Solvent: Add 100 µL of a dry, inert solvent (e.g., ethyl acetate or acetonitrile).

  • Add Reagent: Add 50 µL of the derivatizing agent, pentafluoropropionic anhydride (PFPA).

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS system. The resulting derivative will be significantly more volatile and less polar than the original amine.

Protocol 3: HPLC-UV/MS Analysis

This protocol provides a general starting point for reverse-phase HPLC analysis.[3]

  • System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quad).

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 10 minutes, followed by a hold and re-equilibration. This should be optimized for your specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at a low wavelength (e.g., 210 nm) and/or MS in positive ESI mode, scanning a relevant mass range (e.g., m/z 50-500).

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water. Dilute further with the mobile phase to a working concentration of ~10-50 µg/mL.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3-Difluorocyclopentanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a therapeutic agent. Fluorination is known to improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability. 3,3-Difluorocyclopentanamine, a saturated carbocycle bearing a gem-difluoro group, is a valuable building block that leverages these advantages, offering a stable and conformationally constrained motif for innovative drug candidates, particularly in central nervous system (CNS) research.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated compounds.[2] The presence of the spin-active ¹⁹F nucleus, alongside ¹H and ¹³C, provides a rich tapestry of data through chemical shifts and spin-spin coupling, enabling unambiguous structural confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, presents a comparative analysis against its non-fluorinated counterpart, and details the necessary experimental protocols for its characterization. As experimentally derived spectra for this specific compound are not widely available in public literature, this guide utilizes predicted data based on established spectroscopic principles for analogous structures.[3]

The Analyte: this compound Hydrochloride

The focus of this guide is the hydrochloride salt of this compound (CAS Number: 939398-48-8), as this form enhances stability and handling.[4] The protonation of the amine group to form an ammonium salt (-NH₃⁺) is a key feature that influences the NMR spectrum.

Caption: Structure of this compound Hydrochloride with atom numbering.

Predicted NMR Spectral Analysis

The key to interpreting the NMR spectrum of this molecule lies in understanding the powerful influence of the gem-difluoro group at the C3 position. This group acts as a strong electron-withdrawing center, and the fluorine atoms couple to nearby carbon and proton nuclei, leading to characteristic splitting patterns.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is remarkably informative. The high degree of symmetry in the molecule means only three distinct carbon signals are expected for the cyclopentane ring. The most profound effect of the difluoro substitution is the dramatic downfield shift of the C3 carbon and the characteristic splitting of signals due to C-F coupling.

Carbon Atom Predicted Chemical Shift (δ) ppm Predicted Multiplicity (¹JCF, ²JCF) Rationale
C3 (CF₂) ~125Triplet (t), ¹JCF ≈ 245 HzStrong Deshielding & Coupling: The two highly electronegative fluorine atoms withdraw significant electron density, causing a large downfield shift. The signal is split into a triplet by the two equivalent fluorine atoms (2nI+1 = 221/2 + 1 = 3) with a characteristically large one-bond coupling constant (¹JCF).[2][3]
C2, C5 (CH₂) ~35 - 45Triplet (t)Inductive Effect & Coupling: These carbons are adjacent to the CF₂ group and are deshielded. They experience two-bond coupling (²JCF) to the two fluorine atoms, resulting in a triplet multiplicity.
C1 (CH) ~50 - 60Singlet or fine multipletAmine Substitution: The C1 carbon is bonded to the electron-withdrawing ammonium group, shifting it downfield. It may show minor, often unresolved, three-bond coupling (³JCF) to the fluorine atoms.
C4 (CH₂) ~20 - 30Triplet (t)Inductive Effect & Coupling: This carbon is also two bonds away from the fluorine atoms (via C3-C2-C5 path is longer) and experiences a weaker deshielding effect. It is also expected to be split into a triplet due to two-bond C-F coupling.

Table 1: Predicted ¹³C NMR data for this compound and rationale for assignments. Data is based on hypothetical values for analogous structures.[2][3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is more complex due to multiple H-H and H-F couplings. The signals for the ring protons are expected to be complex multiplets.

Proton(s) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Rationale
-NH₃⁺ ~8.5Broad Singlet (br s)Ammonium Proton: The protons on the nitrogen are acidic, exchange with solvent (if protic), and are not typically coupled to other protons, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.[3]
H1 (CH) ~3.6Multiplet (m)Deshielding by -NH₃⁺: This proton is attached to the same carbon as the ammonium group and is shifted downfield. It is coupled to the four adjacent protons on C2 and C5, resulting in a complex multiplet.
H2, H5 (CH₂) ~2.4 - 2.6Multiplet (m)Proximity to CF₂: These protons are on carbons adjacent to the CF₂ group. Their signals are complex due to geminal H-H coupling, vicinal H-H coupling (to H1 and H4/H5), and two-bond H-F coupling (²JHF).[3]
H4 (CH₂) ~2.0 - 2.2Multiplet (m)Remote Protons: These protons are furthest from the electron-withdrawing groups. Their signal is a complex multiplet due to geminal and vicinal H-H couplings as well as three-bond H-F coupling (³JHF).[3]

Table 2: Predicted ¹H NMR data for this compound Hydrochloride. Data is based on hypothetical values for analogous structures.[3]

G C3 C3 F_a F C3->F_a ¹JCF (~245 Hz) F_b F C2 C2 C2->C3 ²JCF C2->F_a ²JHF H2_a H2 C2->H2_a ³JHH C4 C4 C4->C3 ²JCF C4->F_b ²JHF H2_a->C2 ²JHF H4_a H4 H4_a->C4 ²JHF C1 C1 C1->C2 ³JHH H1 H1 H1->C1 ³JHH

Caption: Key NMR spin-spin coupling interactions in this compound.

Comparative Analysis: The Impact of Fluorination

To fully appreciate the spectral features of this compound, it is instructive to compare it with its non-fluorinated analog, cyclopentanamine.

Compound Carbon Approx. ¹³C Shift (ppm) Proton Approx. ¹H Shift (ppm)
Cyclopentanamine C1~54H1~3.3
C2, C5~35H2, H5~1.7-1.8
C3, C4~24H3, H4~1.5
This compound C1~50 - 60H1~3.6
C2, C5~35 - 45 (t)H2, H5~2.4 - 2.6
C3~125 (t) H4~2.0 - 2.2
C4~20 - 30 (t)--

Table 3: Comparison of approximate ¹H and ¹³C NMR chemical shifts for Cyclopentanamine and this compound. (t) = triplet.

The comparison starkly reveals the influence of the CF₂ group:

  • Drastic C3 Downfield Shift: The C3 carbon in the fluorinated compound is shifted downfield by approximately 100 ppm compared to the corresponding carbon in cyclopentanamine. This is the most telling feature and is a direct result of the intense deshielding by the two fluorine atoms.

  • Appearance of C-F Coupling: The ¹³C spectrum of the fluorinated analog is distinguished by the triplet multiplicities for C3, C2, and C4, which are absent in the simple spectrum of cyclopentanamine.

  • Proton Deshielding: The protons on the fluorinated ring (H2, H4, H5) are generally shifted downfield compared to their counterparts in cyclopentanamine, a consequence of the inductive electron withdrawal by fluorine.

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate analysis. The following protocol provides a reliable, self-validating workflow.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). For the hydrochloride salt, D₂O is an excellent choice as it will exchange with the -NH₃⁺ protons, causing their signal to disappear, which can simplify the spectrum.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

NMR Data Acquisition
  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

G cluster_workflow NMR Analysis Workflow A 1. Sample Weighing (5-10 mg) B 2. Dissolution (0.7 mL Deuterated Solvent) A->B C 3. Transfer to NMR Tube B->C D 4. Spectrometer Setup (Tuning & Shimming) C->D E 5. ¹H Spectrum Acquisition D->E F 6. ¹³C Spectrum Acquisition D->F G 7. Data Processing (Fourier Transform, Phasing, Baseline Correction) E->G F->G H 8. Spectral Analysis (Peak Picking, Integration, Coupling Analysis) G->H

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, defined by the potent electronic and through-bond coupling effects of the gem-difluoro group. The key diagnostic features in the ¹³C NMR spectrum are the large downfield chemical shift (~125 ppm) and triplet multiplicity of the C3 carbon, along with the corresponding triplet splittings of the adjacent C2 and C4 carbons. The ¹H NMR spectrum, while more complex due to overlapping multiplets, confirms the proton framework and their proximity to the fluorinated center. By comparing this data with the non-fluorinated analog, cyclopentanamine, the profound impact of strategic fluorination is made unequivocally clear. This guide provides the foundational knowledge for researchers and scientists to confidently identify and characterize this important molecular building block in their drug development endeavors.

References

A Comparative Guide to the Mass Spectrometry and Fragmentation of 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. Their unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity, make them highly desirable. Among these, 3,3-Difluorocyclopentanamine stands out as a valuable synthon. A precise understanding of its analytical characteristics is paramount for its effective use. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, comparing its predicted fragmentation patterns with those of its non-fluorinated analog, cyclopentanamine. This analysis is grounded in the fundamental principles of mass spectrometry and supported by established fragmentation mechanisms.

Foundational Principles: Ionization and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] For small organic molecules like this compound, Electron Ionization (EI) is a common and informative method. EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize a molecule by ejecting one of its own electrons, forming a radical cation (M•+).[2][3][4] The excess energy imparted during this process is often sufficient to cause extensive fragmentation of the molecular ion.[3][4] This fragmentation is not random; it follows predictable pathways governed by the molecule's structure, providing a veritable fingerprint that aids in structural elucidation.[1][2]

For cyclic amines, two primary fragmentation pathways dominate under EI conditions:

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5] The lone pair of electrons on the nitrogen atom helps to stabilize the resulting positive charge, making this a highly favored pathway.[4]

  • Ring-Opening and Subsequent Fragmentation: The cyclic structure can open, leading to a linear radical cation that can then undergo further fragmentation.[5]

The Influence of Fluorine: An Inductive Effect

The presence of two fluorine atoms at the C3 position of the cyclopentane ring dramatically influences the fragmentation of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly alters the electron density distribution within the molecule. This has two key consequences for mass spectrometry:

  • Destabilization of Adjacent Carbocations: The inductive effect of the fluorine atoms will destabilize any positive charge that forms on the adjacent C2 and C4 carbons. This makes cleavage of the C2-C3 and C3-C4 bonds less favorable compared to other pathways.

  • Potential for HF Loss: The presence of fluorine atoms introduces the possibility of losing a neutral hydrogen fluoride (HF) molecule, a common fragmentation pathway for many fluorinated compounds.[5]

Comparative Fragmentation Analysis: this compound vs. Cyclopentanamine

To illustrate the impact of fluorination, we will compare the predicted EI mass spectrum of this compound with the known mass spectrum of cyclopentanamine.

The mass spectrum of cyclopentanamine is characterized by a molecular ion peak (M•+) at m/z 85.[6] The most prominent fragmentation pathway is alpha-cleavage, which involves the loss of a C₄H₈ fragment, leading to the formation of a stable iminium ion at m/z 30. This is often the base peak in the spectrum.[7] Another significant peak is observed at m/z 84, resulting from the loss of a hydrogen radical ([M-H]⁺).[7]

For this compound, we can predict a more complex fragmentation pattern due to the influence of the fluorine atoms. The molecular ion peak (M•+) is expected at m/z 121.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: Similar to cyclopentanamine, alpha-cleavage is expected to be a major fragmentation pathway. This would involve the cleavage of the C1-C2 or C1-C5 bond, leading to the loss of a C₄H₆F₂ fragment and the formation of the same stable iminium ion at m/z 30 (CH₂=NH₂⁺).

  • Loss of HF: A characteristic fragmentation for fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule (mass = 20.01 u). This would result in a fragment ion at m/z 101 ([M-HF]•+).

  • Ring-Opening and Subsequent Cleavages: Following the initial ionization, the cyclopentane ring can open. The strong inductive effect of the gem-difluoro group will influence subsequent bond cleavages. For instance, cleavage of the C4-C5 bond could lead to fragments that retain the difluoro moiety.

  • Loss of an Amino Group: The loss of the amino group (-NH₂) as a radical (mass = 16.02 u) could lead to a fragment at m/z 105 .[5]

The following table summarizes the predicted key fragments for both compounds:

Compound Molecular Weight (u) Fragment (m/z) Proposed Structure/Loss Citation
Cyclopentanamine85.1585[C₅H₁₁N]•+ (Molecular Ion)[6]
84[C₅H₁₀N]+ ([M-H]⁺)[7]
56[C₄H₈]•+ (Loss of CH₂=NH)
30[CH₂NH₂]⁺ (Alpha-cleavage)[7]
This compound121.13121[C₅H₉F₂N]•+ (Molecular Ion)
101[C₅H₈FN]•+ ([M-HF]•+)[5]
105[C₅H₇F₂]+ (Loss of •NH₂)[5]
30[CH₂NH₂]⁺ (Alpha-cleavage)[5]
Visualizing the Fragmentation Pathways

To better illustrate these predicted pathways, the following diagrams were generated using the DOT language.

G cluster_0 Cyclopentanamine Fragmentation C5H11N [C₅H₁₁N]•+ (m/z 85) C5H10N [C₅H₁₀N]+ (m/z 84) C5H11N->C5H10N - •H CH2NH2 [CH₂NH₂]⁺ (m/z 30) C5H11N->CH2NH2 - C₄H₈ (α-cleavage)

Caption: Predicted EI fragmentation of Cyclopentanamine.

G cluster_1 This compound Fragmentation C5H9F2N [C₅H₉F₂N]•+ (m/z 121) C5H8FN [C₅H₈FN]•+ (m/z 101) C5H9F2N->C5H8FN - HF C5H7F2 [C₅H₇F₂]+ (m/z 105) C5H9F2N->C5H7F2 - •NH₂ CH2NH2_2 [CH₂NH₂]⁺ (m/z 30) C5H9F2N->CH2NH2_2 - C₄H₆F₂ (α-cleavage)

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate these predictions, the following protocol outlines a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain the electron ionization mass spectrum of this compound and identify its characteristic fragmentation patterns.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or dichloromethane)

  • GC-MS system equipped with an EI source and a quadrupole mass analyzer

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Rationale: A dilute solution prevents overloading of the GC column and the mass spectrometer source.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Rationale: This temperature program ensures good separation from any potential impurities and efficient elution of the analyte.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV.[2]

    • Rationale: 70 eV is the standard energy for EI-MS, which allows for reproducible fragmentation and comparison with spectral libraries.[3]

    • Source Temperature: 230 °C

    • Mass Range: m/z 25 - 200

    • Rationale: This mass range will encompass the molecular ion and all predicted major fragments.

    • Scan Rate: 2-3 scans/second

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data using the specified method.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum to identify the molecular ion and major fragment ions. Compare these with the predicted fragmentation patterns.

Conclusion

The introduction of a gem-difluoro group onto the cyclopentanamine scaffold is predicted to significantly alter its mass spectrometric fragmentation. While the characteristic alpha-cleavage leading to the m/z 30 iminium ion is likely to persist, new fragmentation pathways, most notably the loss of HF, are expected to emerge. Understanding these distinct fragmentation patterns is crucial for the unambiguous identification and characterization of this compound in complex matrices, a common task in drug metabolism studies and quality control processes. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra and validate these theoretical predictions.

References

The Strategic Advantage of Gem-Difluorination: A Comparative Analysis of 3,3-Difluorocyclopentanamine and Cyclopentanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide offers an in-depth comparative analysis of 3,3-difluorocyclopentanamine and its non-fluorinated parent, cyclopentanamine. We will explore the profound impact of gem-difluorination on key physicochemical properties, metabolic stability, and conformational behavior, providing researchers, scientists, and drug development professionals with a robust framework for informed decision-making in scaffold selection.

The cyclopentanamine motif is a versatile and valuable scaffold in the synthesis of a variety of pharmaceuticals.[2][3] However, as the demands for finely-tuned drug-like properties intensify, modifications that enhance a molecule's performance are paramount. The introduction of a gem-difluoro group at the 3-position of the cyclopentyl ring, as seen in this compound, is a prime example of such a strategic enhancement, offering significant advantages in drug design.[1] This is notably demonstrated by its incorporation into the FDA-approved Janus kinase (JAK) inhibitor, ritlecitinib, highlighting its utility in developing targeted therapies.[1]

Physicochemical Properties: A Tale of Two Rings

The substitution of two hydrogen atoms with fluorine at the 3-position of the cyclopentyl ring instigates significant alterations in the molecule's fundamental physicochemical properties. These changes can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyCyclopentanamineThis compoundImpact of Difluorination
Molecular Weight ( g/mol ) 85.15[1]121.13[1]Increased molecular weight
pKa ~10.55 - 10.65[1][4][5]~7.15 (estimated)[1]Significant reduction in basicity
LogP (o/w) 0.83 (experimental)[1]0.9 (calculated, XLogP3)[1][6]Slight increase in lipophilicity
Topological Polar Surface Area (TPSA) (Ų) 26.02[1]26.02[1]No change in TPSA

pKa: A Dramatic Shift in Basicity

The most striking difference between the two molecules is the dramatic reduction in the pKa of the amine group.[1] The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen atom, rendering it a much weaker base.[1] This substantial drop in basicity can be highly advantageous in drug design. A lower pKa can reduce unwanted interactions with acidic off-targets, such as hERG, and can improve oral bioavailability by modulating the ionization state of the molecule in the gastrointestinal tract.[7]

Lipophilicity: A Modest Increase

The introduction of two fluorine atoms leads to a slight increase in lipophilicity, as indicated by the calculated LogP value.[1] This can influence a compound's ability to permeate biological membranes and interact with hydrophobic pockets within target proteins.[1] The balance between hydrophilicity and lipophilicity is a critical parameter in drug design, and the modest increase observed here can be a useful tuning parameter.

Conformational Implications of Gem-Difluorination

The cyclopentane ring is not planar and exists in puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain.[8] The introduction of the gem-difluoro group at the 3-position is expected to influence the conformational preferences of the ring.[8] While specific experimental studies on the conformational analysis of this compound are not extensively available, it is known that gem-difluorination can alter the puckering of the ring, which can be leveraged to lock the molecule into a more bioactive conformation for enhanced binding affinity and selectivity to its biological target.[7]

cluster_0 Cyclopentanamine cluster_1 This compound C1 Cyclopentanamine Scaffold P1 Flexible Conformation C1->P1 leads to C2 This compound Scaffold P3 Potentially More Rigid Conformation P2 Altered Ring Pucker C2->P2 induces P2->P3 results in

Caption: Impact of Gem-Difluorination on Cyclopentane Ring Conformation.

Metabolic Stability: The Fluorine Shield

A primary driver for employing fluorinated motifs in drug discovery is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] The gem-difluoro group in this compound sterically and electronically shields the adjacent carbon atoms from metabolic attack, which is anticipated to increase the metabolic half-life of drug analogues compared to those containing a non-fluorinated cyclopentanamine ring.[1]

cluster_workflow Comparative Experimental Workflow cluster_assays Physicochemical & Metabolic Profiling cluster_analysis Data Analysis & Comparison Start Select Compounds: Cyclopentanamine & This compound pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (Shake-Flask) Start->LogP MetStab Metabolic Stability (Liver Microsomes) Start->MetStab Analysis Analyze Basicity, Lipophilicity, Half-life, Clearance pKa->Analysis LogP->Analysis MetStab->Analysis Comparison Comparative Assessment of Drug-like Properties Analysis->Comparison Decision Informed Scaffold Selection for Drug Design Comparison->Decision

References

A Senior Application Scientist's Guide to Gem-Difluorination: Modulating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and overcome pharmacokinetic challenges.[1][2][3][4] Among the various fluorination tactics, gem-difluorination—the introduction of a difluoromethylene (CF₂) group—stands out for its profound and often multifaceted impact. This guide provides an in-depth comparison of how this seemingly simple modification can strategically alter key physicochemical parameters, supported by experimental data and detailed protocols for validation.

The CF₂ group is often considered a bioisostere of a methylene group (CH₂), a carbonyl group (C=O), or an ether oxygen, but its unique electronic and steric properties impart significant changes to a molecule's profile.[5][6] Understanding and harnessing these effects is critical for rational drug design.

Impact on Acidity and Basicity (pKa)

The introduction of a gem-difluoro group exerts a strong electron-withdrawing inductive effect on neighboring functional groups, significantly altering their ionization constants (pKa).[7][8]

Causality: Fluorine is the most electronegative element.[1] The two fluorine atoms in a CF₂ group pull electron density away from the rest of the molecule. This effect stabilizes the conjugate base of an acid, making it stronger (lower pKa). Conversely, it destabilizes the protonated form of a base, making it weaker (lower pKa of the conjugate acid).[9][10] This modulation is critical for controlling a drug's charge state at physiological pH, which in turn influences solubility, cell permeability, and target binding.

Comparative Data: pKa Modulation by Gem-Difluorination

Compound PairFunctional GroupNon-Fluorinated pKagem-Difluorinated pKaΔpKaReference
Cyclohexylamine vs. 4,4-DifluorocyclohexylamineAmine~10.6~8.6~ -2.0[10]
Cyclohexanecarboxylic acid vs. 4,4-Difluorocyclohexanecarboxylic acidCarboxylic Acid~4.9~4.3~ -0.6[8]
Phenylacetic acid vs. Difluorophenylacetic acidCarboxylic Acid4.313.36-0.95[11]

Note: pKa values are approximate and can vary with experimental conditions.

cluster_0 Non-Fluorinated Amine cluster_1 gem-Difluorinated Amine R-CH2-NH3+ R-CH2-NH3+ R-CH2-NH2 R-CH2-NH2 R-CH2-NH3+->R-CH2-NH2 pKa ~10.6 H+ H+ R-CF2-NH3+ R-CF2-NH3+ R-CF2-NH2 R-CF2-NH2 R-CF2-NH3+->R-CF2-NH2 pKa ~8.6 H+2 H+ Inductive_Effect Strong Inductive Effect (Electron Withdrawal by CF2)

Caption: Inductive effect of gem-difluorination lowers the pKa of a neighboring amine.

Impact on Lipophilicity (LogP & LogD)

The effect of gem-difluorination on lipophilicity is complex and not always intuitive. While the high electronegativity of fluorine might suggest an increase in polarity and thus a decrease in LogP, the outcome is highly dependent on the molecular context.[8][12] Lipophilicity can increase, decrease, or remain largely unchanged.[13][14]

Causality: The change in lipophilicity (ΔLogP) is a balance of several factors:

  • Increased Molecular Surface Area: Replacing two small hydrogens with larger fluorine atoms increases the overall surface area, which can lead to an increase in LogP.

  • Dipole Moment: The strong C-F bond dipoles can increase polarity. However, in the CF₂ group, these dipoles can be shielded or their effects modulated by the overall molecular conformation, sometimes leading to a minimal change or even a decrease in LogP.[8]

  • Hydrogen Bond Basicity: Fluorination can reduce the hydrogen bond accepting ability of nearby functional groups, decreasing interaction with water and thus increasing LogP.[9][10]

Comparative Data: The Context-Dependent Effect on LogP

Compound ClassPosition of CF₂ΔLogP (CF₂ vs. CH₂)ObservationReference
Bicyclic AminesMultiple-0.2 to +0.5Effect depends on the spatial orientation of C-F and neighboring C-H bonds.[12][13]
Functionalized CycloalkanesMultipleVariesTrends are complex and affected by ring size and functional groups.[7][8]
BenzamidesMultiple-0.1 to +0.4Generally a slight increase in lipophilicity.[15]
MacrocyclesAlkoxyphenyl moietyMinimal ChangeThe effect on measured LogD₇.₄ was minimal in this specific case.[16][17]

Impact on Metabolic Stability

One of the most common and successful applications of gem-difluorination is to enhance metabolic stability.[1][18][19]

Causality: The primary mechanism is the replacement of a metabolically labile C-H bond with robust C-F bonds.[18] Cytochrome P450 (CYP) enzymes, major drivers of drug metabolism, often act by hydroxylating aliphatic C-H bonds. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to this oxidative metabolism.[18]

cluster_0 Metabolic Pathway of Non-Fluorinated Compound cluster_1 Metabolic Stabilization by gem-Difluorination Parent Parent Compound (R-CH2-R') Vulnerable Metabolically Vulnerable Site CYP450 Cytochrome P450 Enzymes Parent->CYP450 Oxidation Oxidized Oxidized Metabolite (R-CH(OH)-R') CYP450->Oxidized Parent_F gem-Difluoro Analog (R-CF2-R') Blocked Metabolically Blocked Site CYP450_2 Cytochrome P450 Enzymes Parent_F->CYP450_2 Blocked Resistant Resistant to Oxidation (No Metabolism) CYP450_2->Resistant

Caption: Gem-difluorination blocks metabolically vulnerable C-H bonds from CYP450 oxidation.

A Field-Proven Insight: When Fluorination Decreases Stability While typically improving stability, gem-difluorination can have counterintuitive effects. In a study on a macrocyclic compound, the fluorinated analog was found to be less metabolically stable than its non-fluorinated counterpart.[16][17][20]

Causality: The gem-difluoro group induced a conformational change, leading to a significant population of a cis-amide conformer in equilibrium with the major trans-amide.[16][21] This cis-amide conformer was more susceptible to amide hydrolysis, opening up a new metabolic pathway that was minor in the non-fluorinated parent compound.[16][17] This case highlights that the global effects of fluorination on molecular conformation must be considered alongside the local effects of bond strength.

Impact on Molecular Conformation

The CF₂ group can profoundly influence the conformational preferences of a molecule through both steric and stereoelectronic effects.[5][22] This conformational control can be exploited to pre-organize a ligand for optimal binding to its biological target, potentially increasing potency and selectivity.[20]

Causality:

  • Steric Effects: The fluorine atom is larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), which can create steric hindrance that favors specific rotamers.[1]

  • Stereoelectronic Effects: The highly polarized C-F bond can engage in stabilizing hyperconjugative and electrostatic interactions with adjacent parts of the molecule. The alignment of the C-F bond dipole can favor specific gauche or trans conformations.[23] As seen in the macrocycle example, these subtle effects can lead to dramatic shifts in conformational equilibria.[16][20][21]

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the gold standard method for LogP determination.[24][25]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.[25]

  • Compound Dissolution: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid solubility issues.

  • Partitioning: In a suitable vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound (e.g., 1:1 v/v).[26]

  • Equilibration: Vigorously shake or vortex the mixture for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture (e.g., 5 min at 2000 x g) to ensure complete separation of the octanol and aqueous layers.[26]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]ₒ) and aqueous ([C]ₐ) phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) and LogP as follows:

    • P = [C]ₒ / [C]ₐ

    • LogP = log₁₀(P)

Protocol 2: Determination of pKa by Potentiometric Titration

This method is highly accurate for determining the pKa of ionizable compounds.[27][28]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water or a suitable co-solvent system if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C). Use a calibrated pH electrode and a precision burette.

  • Titration: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl for a base) or base (e.g., 0.1 M NaOH for an acid). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

  • Refinement: For higher accuracy, use specialized software to fit the titration curve and calculate the pKa, which corrects for dilution and activity coefficients.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[29][30][31][32]

A 1. Prepare Reagents - Test Compound (1µM) - HLM (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH (Cofactor) B 2. Pre-incubation Combine Compound, HLM, Buffer. Incubate at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH to start metabolism. B->C D 4. Time-Point Sampling Quench reaction at t = 0, 5, 15, 30, 60 min with cold Acetonitrile (+ Internal Standard). C->D E 5. Sample Processing Centrifuge to pellet protein. Collect supernatant. D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound relative to Internal Standard. E->F G 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate Half-Life (t½) - Determine Intrinsic Clearance (Clint) F->G

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound, positive controls (e.g., testosterone, midazolam), and a cofactor solution (NADPH).[29][33]

  • Reaction Mixture: In a 96-well plate, add the reaction buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[32] Add the test compound (final concentration typically 1 µM).[29]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the t=0 time point for a parallel control sample quenched immediately.

  • Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile or methanol) containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Determine the rate of disappearance. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).

Conclusion

Gem-difluorination is a versatile strategy in drug discovery that offers much more than a simple metabolic block. Its profound influence on pKa, lipophilicity, and molecular conformation provides medicinal chemists with a powerful tool to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. However, as demonstrated by cases of unexpected conformational effects leading to decreased stability, a comprehensive evaluation of its impact is essential. The strategic application of this unique functional group, validated by the robust experimental protocols detailed here, will continue to be instrumental in developing the next generation of therapeutics.

References

The Unmistakable Signature: A Comparative Guide to Confirming gem-Difluoro Groups with ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated compounds is paramount. The introduction of a gem-difluoro (CF₂) group can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making its unambiguous confirmation a critical step in the development pipeline. While various analytical techniques can suggest the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for providing direct, irrefutable evidence of the gem-difluoro moiety.

This guide offers an in-depth technical comparison of ¹⁹F NMR with other analytical methods for the confirmation of gem-difluoro groups. We will delve into the causality behind experimental choices in ¹⁹F NMR, provide field-proven insights for acquiring high-quality data, and present supporting experimental data to illustrate the power of this technique.

The Unique Advantages of ¹⁹F NMR in Fluorine Chemistry

The fluorine-19 nucleus is an ideal probe for NMR spectroscopy.[1][2] Its 100% natural abundance and high gyromagnetic ratio grant it a sensitivity comparable to that of protons (¹H), eliminating the need for isotopic enrichment.[1][2] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range, spanning over 800 ppm, which significantly reduces the likelihood of signal overlap, even in complex molecules.[1] This wide dispersion is a direct consequence of the greater influence of the local electronic environment on the shielding of the fluorine nucleus compared to protons.[3]

Deciphering the ¹⁹F NMR Spectrum of a gem-Difluoro Group

The confirmation of a gem-difluoro group by ¹⁹F NMR rests on the interpretation of three key features: chemical shift, signal multiplicity (splitting pattern), and coupling constants.

Chemical Shift (δ)

The chemical shift of the fluorine atoms in a CF₂ group typically falls within a characteristic range of -80 to -140 ppm (relative to CFCl₃ at 0 ppm).[4] The exact position within this range is highly sensitive to the electronic nature of the surrounding substituents. Electron-withdrawing groups will shift the resonance downfield (less negative), while electron-donating groups will cause an upfield shift (more negative). This sensitivity allows for the differentiation of gem-difluoro groups in various chemical environments.

Signal Multiplicity and Coupling Constants (J)

The most definitive feature of a gem-difluoro group in a ¹⁹F NMR spectrum is the presence of geminal ¹⁹F-¹⁹F coupling (²JFF). This coupling between the two non-equivalent fluorine atoms on the same carbon atom results in a pair of doublets (an AX spin system) if there are no other nearby coupling nuclei. The magnitude of this geminal coupling constant is typically very large, ranging from 230 to 300 Hz .[5]

Further splitting of these signals can arise from coupling to other nearby nuclei, most commonly protons (¹H). The magnitude of vicinal ¹⁹F-¹H coupling (³JHF) is dependent on the dihedral angle between the F-C-C-H bonds, providing valuable stereochemical information.

Illustrative Example: 1,1-Difluorocyclohexane

In the low-temperature ¹⁹F NMR spectrum of 1,1-difluorocyclohexane, the axial and equatorial fluorine atoms are chemically non-equivalent and exhibit a large geminal coupling constant (JFF) of approximately 235.3 Hz. The equatorial fluorine resonance appears downfield from the axial fluorine. Each of these signals is further split by coupling to adjacent axial and equatorial protons, providing a wealth of structural information.

A Head-to-Head Comparison: ¹⁹F NMR vs. Other Techniques

While other analytical techniques can provide evidence for the presence of a gem-difluoro group, they lack the definitive nature of ¹⁹F NMR.

TechniqueStrengths for gem-Difluoro ConfirmationWeaknesses for gem-Difluoro Confirmation
¹⁹F NMR Spectroscopy - Direct observation of ¹⁹F nuclei. - Unambiguous confirmation of the C-F bond. - Characteristic chemical shift range for CF₂ groups. - Large and characteristic geminal ²JFF coupling constant. - Provides information on the electronic environment and stereochemistry.- Requires a dedicated NMR spectrometer with a fluorine probe. - May require cryogenic temperatures to resolve conformational isomers.
Mass Spectrometry (MS) - Provides accurate molecular weight, confirming the elemental formula. - Fragmentation patterns can suggest the loss of HF or CF₂H fragments.- Does not directly prove the C-F bond connectivity. - Isomeric compounds (e.g., vicinal difluoro vs. gem-difluoro) can have identical mass and similar fragmentation. - Cannot provide stereochemical information.
Infrared (IR) Spectroscopy - C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.- The C-F stretch is often weak and can be obscured by other signals in this "fingerprint" region. - It is not specific for a gem-difluoro group and cannot distinguish it from other fluorinated moieties.
X-ray Crystallography - Provides the absolute structure, including bond lengths and angles, offering definitive proof.- Requires a single crystal of suitable quality, which can be difficult to obtain. - The compound must be a solid.

As the table illustrates, while techniques like mass spectrometry are invaluable for determining molecular weight, they can only offer circumstantial evidence for the presence of a gem-difluoro group. ¹⁹F NMR, on the other hand, provides direct spectroscopic proof of the F-C-F connectivity through the characteristic geminal coupling.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality ¹⁹F NMR spectrum for the confirmation of a gem-difluoro group.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, acetone-d₆, and DMSO-d₆. Ensure the solvent does not have signals that overlap with the expected ¹⁹F resonances.[6]

  • Concentration: For small molecules, a concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically sufficient.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of other standards like trifluorotoluene or hexafluorobenzene. The choice of standard should be reported with the data.[7] For quantitative measurements, a known amount of a stable, non-reactive standard with a signal in a clear region of the spectrum is crucial.[5]

NMR Instrument Setup and Acquisition

The following diagram outlines the general workflow for setting up a ¹⁹F NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample & Standard in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert tune Tune & Match ¹⁹F Probe insert->tune shim Shim on Lock Signal tune->shim load_params Load ¹⁹F Experiment Parameters shim->load_params set_params Set Spectral Width, Transmitter Offset, & B1 Power load_params->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Workflow for acquiring a ¹⁹F NMR spectrum.

  • Tuning and Matching: The NMR probe must be tuned to the ¹⁹F frequency to ensure efficient transfer of radiofrequency power.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal to obtain sharp lines.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) initially to ensure all ¹⁹F signals are captured.

    • Transmitter Offset (O1): Center the spectral window around the expected chemical shift of the gem-difluoro group (e.g., -110 ppm).

    • Pulse Width (P1): Calibrate the 90° pulse width for ¹⁹F.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.[8]

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16-64).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard.

Case Study: Confirmation of a Novel gem-Difluorinated Pharmaceutical Intermediate

A novel pharmaceutical intermediate was synthesized with the goal of incorporating a gem-difluoro group adjacent to a chiral center. Mass spectrometry confirmed the expected molecular weight, but could not definitively confirm the gem-difluoro arrangement or provide stereochemical information.

The ¹⁹F NMR spectrum of the compound in CDCl₃ displayed two distinct signals, each a doublet of doublets, in the region of -105 to -115 ppm. The large coupling constant of 245 Hz between these two signals was immediately indicative of a geminal ²JFF coupling. Furthermore, the different vicinal coupling constants to the adjacent methine proton for each of the diastereotopic fluorine atoms allowed for the assignment of the relative stereochemistry. This level of detailed structural information was unattainable by any other non-crystallographic technique.

Conclusion

For the unambiguous confirmation of a gem-difluoro group, ¹⁹F NMR spectroscopy is an unparalleled analytical tool. Its high sensitivity, wide chemical shift dispersion, and, most importantly, the characteristic large geminal ¹⁹F-¹⁹F coupling provide a unique and definitive spectral signature. While other techniques such as mass spectrometry are essential components of a comprehensive structural elucidation workflow, they cannot provide the direct evidence of the F-C-F connectivity that ¹⁹F NMR offers. By understanding the principles of ¹⁹F NMR and following a robust experimental protocol, researchers can confidently and efficiently confirm the presence of this critical functional group, accelerating the pace of discovery and development in fluorine chemistry.

References

A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular properties is critical for designing effective and safe therapeutics. The substitution of hydrogen with fluorine on a cyclohexane ring, a common and valuable scaffold in medicinal chemistry, can profoundly alter a compound's biological activity. This guide provides an objective comparison, supported by experimental data, of how fluorination impacts key pharmacological parameters.

The strategic introduction of fluorine into a cyclohexane ring is a powerful tool used to modulate a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications often translate into improved pharmacokinetics, enhanced target selectivity, and increased resistance to metabolic degradation.[2] For instance, this strategy has been successfully employed to enhance the potency and metabolic stability of drugs targeting cancer and HIV.[1][3] This guide will delve into the underlying principles and provide practical experimental frameworks for evaluating these effects.

The Fluorine Effect: Impact on Physicochemical and Biological Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry.[2] When incorporated into a cyclohexane ring, these properties manifest in several critical ways:

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for a majority of oxidative drug metabolism.[2] By replacing a hydrogen at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively block this metabolic pathway, often leading to a longer drug half-life and improved systemic exposure.[2][4]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context.[5][6] While a single fluorine atom can increase lipophilicity, introducing multiple fluorine atoms, particularly on the same face of the cyclohexane ring, can create a polarized molecule with a lower LogP, thereby increasing hydrophilicity.[7][8] This modulation is crucial for optimizing a drug's solubility, membrane permeability, and off-target effects.

  • Conformational Control: Fluorine's electronegativity can induce specific conformational preferences in the cyclohexane ring through steric and electronic effects, such as the gauche effect.[9][10] This can lock the molecule into a "bioactive conformation" that has a higher affinity for its biological target, thus increasing potency.[2][11] For example, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing binding affinity in kinase inhibitors.[2]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (like amines), making them less likely to be protonated at physiological pH.[3][6] This can have profound effects on a molecule's solubility, cell permeability, and interaction with its target.[2]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the typical effects observed when a non-fluorinated cyclohexane is compared to its gem-difluorinated analog, based on trends reported in the literature.[3][6]

PropertyNon-Fluorinated Cyclohexane Derivativegem-Difluorinated Cyclohexane DerivativeRationale & Impact
Metabolic Half-Life (t½) in HLM 15 minutes> 60 minutesThe strong C-F bond blocks CYP450-mediated hydroxylation, significantly increasing metabolic stability.[2][4]
Lipophilicity (LogP) 2.52.1The effect is context-dependent. In this case, gem-difluorination can decrease lipophilicity, potentially improving the solubility profile.[3][7]
pKa (of a distal amine) 9.59.0Fluorine's inductive electron-withdrawing effect lowers the basicity of the amine, which can alter binding and permeability.[3][6]
Aqueous Solubility 0.05 mg/mL0.15 mg/mLTrends in solubility are complex but can be improved by the modulation of lipophilicity and crystal packing forces.[3][6]

Evaluating Performance: Key Biological Assays

To empirically determine the advantages of a fluorinated cyclohexane analog, a series of head-to-head in vitro biological assays are essential. The following sections detail the protocols and rationale for three fundamental assay types.

Metabolic Stability Assay

Objective: To compare the rate of metabolism of fluorinated and non-fluorinated analogs in a metabolically competent system, such as human liver microsomes (HLM).

Causality Behind Experimental Choices: HLM are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[12] The assay measures the disappearance of the parent compound over time. A slower rate of disappearance for the fluorinated analog directly demonstrates its increased resistance to oxidative metabolism. The inclusion of NADPH is critical as it is a required cofactor for CYP450 enzyme activity.[13]

G cluster_0 Non-Fluorinated Cyclohexane cluster_1 Fluorinated Cyclohexane Parent_NF Cyclohexane Derivative (Metabolic 'Soft Spot') Metabolite_NF Hydroxylated Metabolite Parent_NF->Metabolite_NF CYP450 + NADPH Parent_F Fluorinated Derivative (Metabolic Site Blocked) Metabolite_F No Reaction Parent_F->Metabolite_F CYP450 + NADPH

Figure 1: Fluorine blocks CYP450-mediated metabolic oxidation.

Experimental Protocol: Metabolic Stability in HLM

  • Compound Preparation: Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compounds to the reaction mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Start Metabolism: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (to maintain a constant supply of the cofactor) to a final concentration of 1 mM.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously precipitates the microsomal proteins and extracts the compound.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½). A longer t½ for the fluorinated compound indicates greater metabolic stability.[12][14]

Cell Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial membrane, providing a surrogate measure for their ability to cross cellular barriers.

Causality Behind Experimental Choices: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models passive diffusion.[15] A lipid-infused artificial membrane separates a donor and acceptor well. This assay isolates the effect of physicochemical properties (like lipophilicity and solubility) on permeability, without the complication of active transporters present in cell-based assays like the Caco-2 model. Comparing the permeability coefficients (Pe) of the fluorinated and non-fluorinated analogs reveals how changes in their properties affect their ability to passively diffuse across a lipid bilayer.

G Start Prepare Donor Plate (Compound in Buffer) Step1 Coat Filter Plate with Artificial Membrane Lipid Start->Step1 Step2 Assemble 'Sandwich' (Donor Plate + Filter Plate + Acceptor Plate) Step1->Step2 Step3 Incubate (Allows for Compound Diffusion) Step2->Step3 Step4 Separate Plates Measure Compound Concentration in Donor and Acceptor Wells Step3->Step4 End Calculate Permeability Coefficient (Pe) Step4->End

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the wells of a 96-well filter plate (e.g., PVDF membrane) with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Donor Solution Preparation: Prepare solutions of the test compounds (fluorinated and non-fluorinated) at a concentration of 100 µM in a buffer solution (pH 7.4) in a 96-well donor plate.

  • Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate. Carefully add the donor solutions to the top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) to allow for compound diffusion.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using established equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.[15]

Target Binding Assay (¹⁹F NMR)

Objective: To directly observe the interaction between a fluorinated compound and its protein target and to quantify binding affinity.

Causality Behind Experimental Choices: For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein-ligand interactions.[16] The ¹⁹F nucleus has a large chemical shift range and there is no background signal from biological macromolecules, making it an exquisitely sensitive probe of its local electronic environment.[17] When a fluorinated ligand binds to a protein, the change in its environment causes a perturbation in its ¹⁹F NMR signal (a chemical shift). This provides direct evidence of binding. By titrating the protein into a solution of the ligand and monitoring the chemical shift changes, one can determine the dissociation constant (Kd), a precise measure of binding affinity.

G cluster_0 Free Ligand cluster_1 Bound Ligand Ligand_Free Fluorinated Cyclohexane (in Solution) NMR_Free ¹⁹F NMR Signal (Sharp, Specific Chemical Shift) Ligand_Free->NMR_Free Observed via NMR Protein Target Protein Ligand_Bound Fluorinated Cyclohexane (in Binding Pocket) Ligand_Bound->Protein Binds to NMR_Bound ¹⁹F NMR Signal (Shifted, Broadened) Ligand_Bound->NMR_Bound Observed via NMR

References

The Definitive Guide to Solid-State Conformation: A Comparative Analysis of 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its function, properties, and interactions. For small, flexible molecules such as 3,3-Difluorocyclopentanamine, a key building block in medicinal chemistry, understanding its solid-state conformation provides invaluable insights into its potential biological activity and material characteristics. The strategic placement of a gem-difluoro group on the cyclopentane ring introduces unique stereoelectronic effects that significantly influence the ring's puckering and the overall molecular shape. This guide offers an in-depth, comparative analysis of the primary and complementary techniques used to elucidate the solid-state conformation of this intriguing molecule, grounded in both theoretical principles and practical experimental workflows.

While a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental studies on the structural and conformational analysis of this compound, this guide will leverage established principles and data from analogous systems to provide a robust framework for its characterization.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a detailed electron density map, revealing atomic positions with exceptional accuracy. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Causality in Experimental Choices for X-ray Crystallography

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. For a flexible molecule like this compound, achieving a well-ordered crystal lattice can be challenging. The choice of crystallization conditions—solvent, temperature, and precipitation rate—is therefore a critical, and often empirical, step. The goal is to encourage the molecules to pack in a highly ordered, repeating arrangement, minimizing conformational disorder which can complicate or even prevent a successful structure solution.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of the Science):

    • Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects).

    • Methodology: Slow evaporation of a saturated solution is a common starting point. A solution of this compound (or its hydrochloride salt, which may form more robust crystals) is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture). The vessel is loosely covered to allow for slow evaporation over several days to weeks. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

    • Rationale: Slow crystal growth allows the molecules to adopt their lowest energy conformation and pack into a well-ordered lattice, which is essential for producing sharp diffraction spots.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal and collect a complete set of diffraction data.

    • Methodology: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.

    • Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion. Collecting data over a wide range of orientations ensures a complete dataset, which is necessary for an accurate structure solution.

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

    • Methodology: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data using least-squares methods.

    • Rationale: This computational process iteratively improves the fit between the calculated diffraction pattern from the model and the experimentally observed pattern, resulting in a final, accurate crystal structure.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High Purity Sample Crystallization Crystal Growth Purification->Crystallization Slow Evaporation / Cooling Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Cryo-cooling Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary and Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it presents a static picture. Other techniques offer complementary information about the molecule's conformational dynamics, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed conformational insights.

  • ¹H and ¹³C NMR: Provide information about the chemical environment of the hydrogen and carbon atoms.

  • ¹⁹F NMR: Directly observes the fluorine environments, which are highly sensitive to conformational changes.

  • NOESY: Detects through-space interactions between protons, providing crucial information about their spatial proximity and thus the preferred conformation in solution.

  • Sample Preparation:

    • Objective: To prepare a solution of the analyte in a suitable deuterated solvent.

    • Methodology: Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Objective: To acquire high-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra.

    • Methodology: The experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). For NOESY, a mixing time appropriate for the molecule's size is chosen to allow for the build-up of Nuclear Overhauser Effects.

    • Rationale: High-field spectrometers provide better signal dispersion and sensitivity. The suite of 2D experiments helps in the unambiguous assignment of all signals and in mapping out the covalent and spatial relationships between atoms.

  • Data Analysis:

    • Objective: To extract conformational information from the NMR data.

    • Methodology: Coupling constants (³JHH) from the ¹H NMR spectrum are related to dihedral angles via the Karplus equation. The presence and intensity of NOE cross-peaks in the NOESY spectrum are used to determine inter-proton distances.

    • Rationale: By combining distance and dihedral angle restraints, a 3D model of the predominant solution-phase conformation can be constructed.

Computational Modeling (Density Functional Theory - DFT)

Computational methods, particularly DFT, are invaluable for exploring the potential energy surface of a molecule and predicting its stable conformers. DFT calculations can provide optimized geometries, relative energies, and vibrational frequencies for different conformations.

  • Conformational Search:

    • Objective: To identify all low-energy conformers of the molecule.

    • Methodology: A systematic or stochastic search of the conformational space is performed using molecular mechanics or semi-empirical methods to generate a set of candidate structures.

    • Rationale: This initial search ensures that all plausible conformations are considered for higher-level calculations.

  • Geometry Optimization and Energy Calculation:

    • Objective: To obtain the optimized geometries and relative energies of the identified conformers.

    • Methodology: The candidate structures are then subjected to geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

    • Rationale: This provides accurate information on the relative stability of the different conformers. Frequency calculations confirm that the optimized structures are true energy minima.

  • Comparison with Experimental Data:

    • Objective: To validate the computational model and aid in the interpretation of experimental data.

    • Methodology: Calculated NMR chemical shifts and coupling constants can be compared with experimental values. Calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

    • Rationale: A good correlation between calculated and experimental data lends confidence to the computational model and can help in assigning spectral features to specific conformers.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since different conformers have distinct sets of vibrational frequencies, these techniques can be used to identify the presence of multiple conformers and, in some cases, to determine their relative populations. The C-F stretching region in the IR spectrum is particularly sensitive to the local environment and can serve as a marker for conformational changes.[2]

  • Sample Preparation:

    • Objective: To prepare the sample for IR or Raman analysis.

    • Methodology: For IR, the sample can be analyzed as a solid (e.g., using an ATR accessory), a liquid film, or in solution. For Raman, the sample is typically analyzed in a glass capillary or cuvette.

    • Rationale: The choice of sample preparation method depends on the desired state of matter to be studied.

  • Spectral Acquisition:

    • Objective: To obtain high-quality IR and Raman spectra.

    • Methodology: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer or a Raman spectrometer.

    • Rationale: These instruments provide high resolution and sensitivity, which are necessary to resolve the vibrational bands of different conformers.

  • Data Analysis:

    • Objective: To assign vibrational bands to specific conformers.

    • Methodology: The experimental spectra are compared with spectra calculated for different conformers using DFT. Variable temperature studies can also be performed to track changes in the relative intensities of bands corresponding to different conformers.

    • Rationale: The combination of experimental and computational data allows for a confident assignment of vibrational modes and an understanding of the conformational equilibrium.

Comparative_Workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_dft DFT Calculations cluster_vib Vibrational Spectroscopy XRay_Input Single Crystal XRay_Output Static 3D Structure (Solid-State) XRay_Input->XRay_Output Diffraction NMR_Output Dynamic 3D Structure (Solution-State) XRay_Output->NMR_Output Compare Solid vs. Solution NMR_Input Solution Sample NMR_Input->NMR_Output NOE, J-coupling DFT_Input Molecular Formula DFT_Output Predicted Structures & Energies DFT_Input->DFT_Output Computation DFT_Output->XRay_Output Aids Refinement DFT_Output->NMR_Output Aids Assignment Vib_Output Conformer Population DFT_Output->Vib_Output Aids Assignment Vib_Input Solid/Solution Sample Vib_Input->Vib_Output IR/Raman

Caption: Comparative Workflow of Conformational Analysis Techniques.

Head-to-Head Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyDFT CalculationsVibrational Spectroscopy
State of Matter Solid (crystalline)SolutionIn silico (gas phase or solvated)Solid or Solution
Information Provided Precise, static 3D structure (bond lengths, angles)Time-averaged conformation, dynamics, connectivityRelative energies, optimized geometries, predicted spectraPresence of conformers, functional groups
Key Strengths Unambiguous structure determinationProvides information on dynamics and solution conformationCan explore all possible conformers, cost-effectiveSensitive to functional groups and conformational changes
Key Limitations Requires high-quality single crystals, provides a static pictureStructure is an average of conformations, less precise than XRDAccuracy depends on the level of theory, not an experimental methodBand overlap can complicate interpretation, difficult to get detailed structure
Suitability for this compound Gold standard for solid-state conformation, but crystallization may be challenging.Excellent for studying the flexible ring in solution and the influence of the F atoms.Essential for understanding the potential energy landscape and aiding spectral interpretation.Good for identifying the presence of multiple conformers in different states.

Expert Recommendations and Synergy

For a comprehensive understanding of the conformational landscape of this compound, a synergistic approach is paramount.

  • Start with Computation: Begin with a thorough DFT-based conformational search to identify the low-energy conformers and predict their relative stabilities and spectroscopic signatures. This provides a theoretical framework for interpreting experimental data.

  • The Definitive Solid-State View: Pursue single-crystal X-ray crystallography to obtain the definitive solid-state conformation. Even if challenging, a successful crystal structure provides an invaluable anchor point for all other studies.

  • The Dynamic Picture in Solution: Employ a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and NOESY) to determine the major conformation(s) in solution. Comparing the solid-state and solution-state structures can reveal the influence of crystal packing forces versus solvent effects on the molecule's conformation.

  • Confirming Conformational Equilibria: Use variable-temperature IR and Raman spectroscopy to probe for the presence of multiple conformers in both the solid and solution states, and to validate the predictions from DFT calculations.

By integrating the precise, static picture from X-ray crystallography with the dynamic, solution-phase information from NMR, all guided and supported by the theoretical insights from DFT, researchers can build a complete and robust model of the conformational behavior of this compound. This comprehensive understanding is crucial for rational drug design and the development of novel materials with tailored properties.

References

A Scientist's Guide to Metabolic Stability: Comparing Fluorinated and Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Its purpose is often to enhance crucial pharmacological properties, including metabolic stability.[1][2][3] For researchers in drug development, understanding how this single-atom substitution impacts a compound's fate within the body is critical for selecting candidates with favorable pharmacokinetic profiles.[4][5] Poor metabolic stability can lead to rapid clearance, insufficient in vivo exposure, and ultimately, the failure of a promising therapeutic candidate.[4][]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated analogs. We will move beyond simple definitions to explore the underlying biochemical mechanisms, detail the gold-standard in vitro assays for assessment, and provide a practical, step-by-step experimental protocol.

The "Fluorine Factor": Why a C-F Bond Changes Everything

The liver is the body's primary metabolic hub, employing a superfamily of enzymes known as Cytochrome P450s (CYPs) to chemically modify foreign compounds (xenobiotics), preparing them for excretion.[7][8] This process, often oxidative, typically occurs at the most electron-rich and sterically accessible positions on a molecule, frequently targeting carbon-hydrogen (C-H) bonds.

The introduction of fluorine fundamentally alters a molecule's susceptibility to this process in several ways:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is exceptionally strong and polarized. Replacing a metabolically liable C-H bond with a C-F bond can physically block CYP-mediated oxidation at that specific site.[9][10] This is a direct and powerful strategy to enhance a molecule's metabolic half-life.

  • Electronic Influence: As the most electronegative element, fluorine withdraws electron density from neighboring atoms.[2][11] This can deactivate an entire aromatic ring, for example, making it less susceptible to oxidative attack by CYP enzymes.[9]

  • Altered Binding and Lipophilicity: Fluorine substitution can change a molecule's conformation and how it binds within the active site of a metabolic enzyme.[9][12] It also modulates lipophilicity, which affects how a drug partitions into membranes and interacts with hydrophobic pockets in enzymes.[1][9]

It is crucial to recognize, however, that fluorination is not a universal solution and can sometimes lead to the formation of toxic metabolites if the C-F bond is cleaved.[10][13] Therefore, empirical testing is indispensable.

Assessing Metabolic Stability: A Tale of Two In Vitro Systems

To predict a compound's metabolic fate, researchers rely on a suite of in vitro assays that model the liver's metabolic machinery.[14][15] The two most common and complementary systems are liver microsomes and hepatocytes.

  • Liver Microsomal Stability Assay: This is often the first-line screening method.[8] Microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I metabolic enzymes, particularly the CYPs.[7][16] This assay is cost-effective, reproducible, and specifically interrogates a compound's susceptibility to oxidative metabolism.[][7]

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells.[8] Hepatocytes provide a more complete and physiologically relevant picture because they contain not only Phase I enzymes but also Phase II conjugating enzymes (like UGTs and SULTs) and active transporters.[16][17] This allows for a broader assessment of a compound's overall cellular metabolism.[16]

The primary output from these assays is the intrinsic clearance (CLint) , which measures the inherent ability of the liver enzymes or cells to metabolize a drug.[4][5][16] This value is critical for predicting key pharmacokinetic parameters like hepatic clearance, bioavailability, and half-life.[4][5]

Caption: Comparison of components in microsomal vs. hepatocyte assays.

Experimental Guide: Head-to-Head Comparison in a Liver Microsomal Stability Assay

Here, we present a detailed protocol for comparing a hypothetical non-fluorinated parent compound ("Drug X") and its fluorinated analog ("F-Drug X").

The Causality Behind the Choices:
  • Why Liver Microsomes? We choose this system for its simplicity and direct focus on CYP-mediated metabolism, which is often the primary pathway affected by fluorination.[7]

  • Why an NADPH Regenerating System? CYP enzymes require a cofactor, NADPH, to function.[18][19] Since NADPH is consumed during the reaction, a regenerating system (containing components like glucose-6-phosphate) ensures the enzymes remain active throughout the incubation period.[20]

  • Why Controls? A "minus cofactor" control confirms that compound disappearance is enzyme-dependent.[19] Known compounds (e.g., Dextromethorphan, Midazolam) serve as positive controls to validate that the microsomal batch is active.[19][21]

Experimental Workflow Diagram

G prep 1. Preparation - Thaw Microsomes on Ice - Prepare Buffers & Cofactors - Prepare Compound Stock Solutions preinc 2. Pre-incubation - Add Microsomes, Buffer, and Test Compound to Plate - Equilibrate at 37°C prep->preinc start 3. Initiate Reaction - Add NADPH Cofactor Solution (T=0 min) preinc->start incubate 4. Incubation & Sampling - Incubate at 37°C with Shaking - At each time point (e.g., 0, 5, 15, 30, 45 min), remove an aliquot start->incubate quench 5. Quench Reaction - Add aliquot to ice-cold Acetonitrile with Internal Standard incubate->quench process 6. Sample Processing - Vortex to mix - Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis - Transfer supernatant - Quantify remaining parent compound process->analyze

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Protocol
  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[21]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20][21]

    • Prepare an NADPH regenerating system solution in buffer.[18]

    • Prepare 1 mM stock solutions of "Drug X," "F-Drug X," and positive control compounds (e.g., Midazolam) in DMSO. Further dilute in acetonitrile or buffer.[19][20]

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the liver microsomal solution to a final protein concentration of 0.5 mg/mL.[7]

    • Add the test compound ("Drug X" or "F-Drug X") to a final concentration of 1 µM.[7][21]

    • Self-Validation Step: Prepare parallel wells for each compound: one set with the NADPH system and a "minus cofactor" control set where buffer is substituted for the NADPH solution.[19][20]

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. This is your T=0 time point.[21]

    • Incubate the plate at 37°C, shaking continuously.[20]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate plate or tubes containing ice-cold acetonitrile with an internal standard.[7][19] The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.[21]

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated microsomal proteins.[19]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system.[19]

Data Analysis and Interpretation

The data analysis aims to determine the rate of compound disappearance.

  • Plot Data: For each compound, plot the natural logarithm (ln) of the percent remaining parent compound against time.[21]

  • Calculate Half-Life (t½): The slope of the linear regression line from the plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .[17]

  • Calculate Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of protein used. The formula is: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[19][22]

Comparative Data Summary

The results of such an experiment can be summarized as follows:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Drug X 12115.5High Clearance; Metabolically Labile
F-Drug X 5525.2Low Clearance; Metabolically Stable
Control (+NADPH)> 60< 23.1Low Clearance (as expected for a stable control)
Control (-NADPH)No significant declineN/AValidates enzyme-dependent metabolism

Interpreting the Results: In this hypothetical case study, the data clearly demonstrates the success of the fluorination strategy. "Drug X" is rapidly metabolized by liver microsomes, indicated by its short half-life and high intrinsic clearance.[15] Such a profile suggests it would likely be cleared quickly in vivo, posing a challenge for maintaining therapeutic concentrations.

Conversely, "F-Drug X" shows a significantly longer half-life and lower intrinsic clearance.[11][23] This indicates that blocking a key metabolic site with fluorine has successfully rendered the molecule more resistant to CYP-mediated metabolism.[3] This compound is a much more promising candidate to advance in the drug development pipeline due to its improved metabolic stability.[14]

Conclusion

Assessing the metabolic stability of fluorinated versus non-fluorinated analogs is a fundamental exercise in modern drug optimization. By leveraging robust in vitro tools like the liver microsomal stability assay, researchers can gain critical insights into how targeted structural modifications translate into improved pharmacokinetic properties. The strategic use of fluorine to block metabolic "hotspots" is a proven method for enhancing drug stability, but its success must always be validated by rigorous, well-controlled experiments. The data derived from these head-to-head comparisons provides the quantitative foundation needed to make informed decisions, ultimately increasing the probability of developing a safe and effective drug.

References

The Fluorine Factor: A Quantitative Comparison of pKa and LogP in Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's physicochemical characteristics, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an in-depth, quantitative comparison of two critical parameters—pKa and LogP—for fluorinated compounds versus their non-fluorinated counterparts. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for the accurate determination of these properties, empowering researchers to make informed decisions in their molecular design strategies.

The Foundational Pillars: Understanding pKa and LogP in Drug Discovery

Before delving into the specifics of fluorination, it is crucial to appreciate the significance of pKa and LogP. These two parameters govern a drug molecule's behavior in a biological system, influencing everything from absorption and distribution to target engagement and elimination.

pKa , the acid dissociation constant, dictates the ionization state of a molecule at a given pH.[1] Since many drugs possess acidic or basic functional groups, their charge state at physiological pH (typically around 7.4) is a key determinant of their ability to cross cellular membranes, bind to their target protein, and their overall solubility. A molecule's pKa can be a deciding factor in its oral bioavailability and its potential for off-target effects.[2]

LogP , the logarithm of the partition coefficient, is the quintessential measure of a compound's lipophilicity or hydrophobicity.[3] It describes the equilibrium distribution of a neutral compound between an immiscible organic phase (commonly n-octanol) and an aqueous phase.[3] LogP provides a valuable prediction of a drug's ability to permeate biological membranes, a critical step for reaching its site of action.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

The interplay between these two properties is critical. For ionizable molecules, the distribution between phases is pH-dependent, a property captured by the LogD value (the distribution coefficient at a specific pH).

The Impact of Fluorination: A Tale of Two Effects

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic perturbations that directly impact its pKa and LogP.

The Inductive Effect and its Influence on pKa

Fluorine's potent electron-withdrawing inductive effect (-I effect) is the primary driver of its influence on pKa. By pulling electron density away from an acidic or basic center through the sigma bond framework, fluorine can drastically alter a functional group's acidity or basicity.

For a basic compound, such as an amine, the presence of a nearby fluorine atom will decrease the electron density on the nitrogen, making the lone pair less available for protonation. This results in a lower pKa of the conjugate acid, meaning the compound is a weaker base.[4] Conversely, for an acidic compound, fluorine's inductive effect stabilizes the conjugate base, leading to a lower pKa and a stronger acid.

This principle is clearly illustrated in the comparison of aniline and its fluorinated derivatives.

Table 1: Comparison of Experimental pKa Values of Aniline and Fluoroanilines

CompoundpKa of Conjugate Acid
Aniline4.60
4-Fluoroaniline4.65
2-Fluoroaniline3.20
2,6-Difluoroaniline-0.36

Data sourced from various chemical property databases and literature.[4]

As the data indicates, the effect is highly dependent on the position and number of fluorine substituents. While a single fluorine atom in the para position has a minimal effect, fluorine in the ortho position leads to a significant decrease in basicity. The presence of two ortho-fluorine atoms in 2,6-difluoroaniline results in a dramatic reduction of the pKa, rendering it a very weak base.

The Complex Interplay of Factors Governing LogP

The effect of fluorination on LogP is more nuanced than its impact on pKa. While it is often stated that fluorine increases lipophilicity, this is not a universal rule and is highly context-dependent.

Generally, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring leads to a slight increase in LogP . This is attributed to the fact that the C-F bond is more hydrophobic than a C-H bond.

Table 2: Comparison of Experimental LogP Values of Benzene and Fluorinated Benzenes

CompoundLogP
Benzene2.13
Fluorobenzene2.27
1,2-Difluorobenzene1.69
1,3,5-Trifluorobenzene1.63
Hexafluorobenzene2.43

Data sourced from various chemical property databases and literature.[5][6]

However, as seen with di- and trifluorinated benzenes, the relationship is not simply additive. The introduction of multiple fluorine atoms can lead to a decrease in LogP compared to the parent fluorobenzene, likely due to changes in molecular polarity and interactions with the solvent. Interestingly, hexafluorobenzene exhibits a higher LogP than benzene, showcasing the complex interplay of factors.

In aliphatic systems, the effect of fluorination on LogP can be even more unpredictable. In some cases, fluorination can lead to a decrease in LogP , a phenomenon attributed to factors such as increased polarity and altered conformational preferences that may favor interaction with the aqueous phase.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

pKa_Influence cluster_fluorine Fluorine Introduction cluster_effects Electronic Effects cluster_properties Physicochemical Properties cluster_outcome Impact on Basicity/Acidity Fluorine Fluorine Atom Inductive_Effect Strong Inductive (-I) Effect Fluorine->Inductive_Effect pKa pKa Inductive_Effect->pKa Weaker_Base Weaker Base (Lower pKa of conjugate acid) pKa->Weaker_Base Stronger_Acid Stronger Acid (Lower pKa) pKa->Stronger_Acid LogP_Determination_Workflow Start Start: Compound of Interest Prepare_Solutions Prepare n-octanol and aqueous buffer solutions Start->Prepare_Solutions Add_Compound Add known amount of compound to the biphasic system Prepare_Solutions->Add_Compound Shake Shake to reach equilibrium (Shake-Flask Method) Add_Compound->Shake Separate_Phases Separate the n-octanol and aqueous phases Shake->Separate_Phases Analyze_Concentration Analyze compound concentration in each phase (e.g., by HPLC or UV-Vis) Separate_Phases->Analyze_Concentration Calculate_LogP Calculate LogP = log([Compound]octanol / [Compound]aqueous) Analyze_Concentration->Calculate_LogP End Result: Experimental LogP Value Calculate_LogP->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Chemical Waste Management

The cornerstone of laboratory safety is a proactive approach to waste management. No experiment should commence without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] For 3,3-Difluorocyclopentanamine, a fluorinated amine, this principle is paramount due to its potential hazards and the environmental persistence of related fluorinated compounds.[2] The primary strategy is always to minimize waste generation by ordering only the necessary quantities and avoiding surplus.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

2.1. Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data for its hydrochloride salt (CAS No. 939398-48-8) and analogous compounds indicate that it should be handled as a hazardous substance.[3][4] The GHS classifications for the hydrochloride salt include:

  • Harmful if swallowed[4]

  • Causes skin irritation[4][5]

  • Causes serious eye irritation[4][5]

  • May cause respiratory irritation[4][5]

Given these hazards, direct contact and inhalation must be strictly avoided. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood.[3]

2.2. Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities.ANSI Z.87.1Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Nitrile or neoprene gloves.ASTM F739Provides a barrier against skin contact, which can cause irritation. Check manufacturer's data for breakthrough times.
Body Protection Flame-retardant lab coat.NFPA 2112Protects against splashes and contamination of personal clothing.
Respiratory Use within a fume hood is the primary control.N/AA certified chemical fume hood is essential to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation to prevent dangerous reactions and to facilitate compliant waste management.[6] As a halogenated organic compound, it must not be mixed with non-halogenated solvent waste.[6]

3.1. Disposal of Unused or Waste this compound (Solid or Solution)

  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, leak-proof lid.[7]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Transfer: In a chemical fume hood, carefully transfer the waste chemical into the designated container. If it is a solid, use a spatula.[3] If it is a solution, pour carefully to avoid splashing.

  • Segregation: This waste stream is classified as halogenated organic waste . It must be kept separate from other waste categories such as acids, bases, and non-halogenated solvents.[6][8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should have secondary containment to mitigate spills.[8]

3.2. Disposal of Contaminated Materials

Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with this compound are also considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, sealed plastic bag or a solid waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and list the chemical contaminant.

  • Disposal: This container should be stored in the satellite accumulation area alongside the liquid waste for pickup by your institution's environmental health and safety (EHS) office.

3.3. Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[3][9]

  • Collect Rinsate: Each rinse must be collected and disposed of as halogenated organic hazardous waste by adding it to your designated liquid waste container.[3][9]

  • Deface Label: Completely remove or deface the original manufacturer's label on the container.[8][9]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Always follow your institution's specific guidelines.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathways cluster_3 Final Disposition Start Generate this compound Waste Decision What is the form of the waste? Start->Decision Liquid Unused Reagent or Solution Decision->Liquid Liquid/Solid Reagent Solid Contaminated Labware (Gloves, Tips) Decision->Solid Solid Contaminated Material Container Empty Reagent Bottle Decision->Container Empty Container HalogenatedWaste Collect in Labeled Halogenated Waste Container Liquid->HalogenatedWaste SolidWaste Collect in Labeled Solid Waste Container Solid->SolidWaste TripleRinse Triple Rinse with Solvent Container->TripleRinse EHS Store in Satellite Accumulation Area for EHS Pickup HalogenatedWaste->EHS SolidWaste->EHS Rinsate Collect Rinsate as Halogenated Waste TripleRinse->Rinsate Recycle Deface Label & Recycle Container TripleRinse->Recycle Rinsate->HalogenatedWaste

Caption: Decision workflow for the disposal of this compound waste streams.

Underlying Scientific Principles and Regulatory Context

5.1. Chemical Rationale for Segregation

This compound is a halogenated organic compound. Halogenated wastes are segregated because they require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases (like hydrogen fluoride).[2][10] Mixing them with non-halogenated waste complicates the disposal process and can significantly increase costs.[11] Furthermore, amines are basic and can react exothermically with acidic waste streams; therefore, segregation is crucial for safety.[12]

5.2. Recommended Ultimate Disposal Method

For halogenated organic compounds, and particularly persistent fluorinated compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended disposal method.[2][13] This process is necessary to break the strong carbon-fluorine bonds and to neutralize the resulting hydrogen fluoride gas.[10] Under federal law (RCRA), while PFAS are not currently listed as hazardous wastes, the EPA provides guidance on their destruction, recommending methods with a low potential for environmental release.[14] Disposal must always be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[13]

Emergency Procedures: Spills and Exposures

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed container for disposal as hazardous waste.[15] Do not let the chemical enter drains. In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][16] Contaminated clothing should be removed and washed before reuse.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclopentanamine
Reactant of Route 2
3,3-Difluorocyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.